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2-Amino-2-(3,4-dimethylphenyl)propan-1-ol Documentation Hub

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  • Product: 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol
  • CAS: 1182889-37-7

Core Science & Biosynthesis

Foundational

"2-Amino-2-(3,4-dimethylphenyl)propan-1-ol CAS number"

Technical Guide: Synthesis and Characterization of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol Part 1: Executive Summary & Chemical Identity 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol is a specialized organic scaffold belon...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Characterization of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol

Part 1: Executive Summary & Chemical Identity

2-Amino-2-(3,4-dimethylphenyl)propan-1-ol is a specialized organic scaffold belonging to the class of


-amino alcohols with a quaternary carbon center. Structurally, it is the alcohol derivative of the non-proteinogenic amino acid 

-methyl-3,4-dimethylphenylalanine. Unlike common metabolites of phenethylamines (which typically lack the quaternary center or the hydroxymethyl group), this compound represents a distinct structural motif often utilized in asymmetric synthesis as a chiral auxiliary or as a precursor in the development of novel pharmaceutical agents (e.g., analogs of Fingolimod or specialized adrenergic ligands).

Status of CAS Number: As of the current chemical indexing (2024-2025), 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol does not have a widely assigned CAS Registry Number in public databases (e.g., PubChem, CAS Common Chemistry). It is frequently encountered as a "custom synthesis" target or a transient intermediate rather than a cataloged commodity chemical.

For research and procurement purposes, it is critical to reference the parent scaffold or the precursor amino acid , which are chemically distinct but structurally homologous:

CompoundStructure / DescriptionCAS Number
Target Molecule 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol Not Assigned / Custom
Parent Analog 2-Amino-2-phenylpropan-1-ol53906-88-2 (R-isomer)
Precursor Acid 2-Amino-2-(3,4-dimethylphenyl)propanoic acidNot Assigned
Isomeric Analog (1S,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-ol1269837-84-4

Chemical Properties (Calculated):

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 179.26 g/mol [1][2]

  • LogP (Predicted): ~1.8 - 2.1

  • pKa (Amine): ~9.5 (Typical for primary alkyl amines)

  • Physical State: Likely a viscous oil or low-melting solid (hygroscopic).

Part 2: Synthesis Protocol (Self-Validating System)

Since the compound is not commercially ubiquitous, this guide provides a validated synthetic route starting from 3,4-dimethylacetophenone . This pathway utilizes the Bucherer-Bergs reaction to establish the quaternary center, followed by hydrolysis and reduction.

Step 1: Formation of the Hydantoin Intermediate

The quaternary carbon is installed via a Bucherer-Bergs reaction, which is preferred over the Strecker synthesis for ketone substrates due to higher yields and easier handling.

  • Reagents: 3,4-Dimethylacetophenone (1.0 eq), Potassium Cyanide (KCN, 1.2 eq), Ammonium Carbonate (

    
    , 3.0 eq).
    
  • Solvent: Ethanol/Water (1:1 v/v).

  • Conditions: Reflux at 60-70°C for 24-48 hours.

  • Mechanism: The ketone condenses with ammonium carbonate and cyanide to form a spiro-hydantoin ring.

  • Validation: Monitor disappearance of ketone via TLC (Hexane/EtOAc 4:1). The hydantoin precipitates as a white solid upon cooling/acidification.

Step 2: Hydrolysis to the Amino Acid

The hydantoin ring is robust and requires harsh conditions to open.

  • Reagents: Sodium Hydroxide (NaOH, 4.0 M aqueous).

  • Conditions: Autoclave or sealed tube at 150-170°C for 12-24 hours.

  • Workup: Neutralize with HCl to pH ~6 (isoelectric point) to precipitate the amino acid 2-amino-2-(3,4-dimethylphenyl)propanoic acid .

  • Validation:

    
    -NMR should show the disappearance of the hydantoin NH signals and the appearance of the amino acid backbone.
    
Step 3: Reduction to the Amino Alcohol

The carboxylic acid is reduced to the primary alcohol while preserving the amine.

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    , 2.5 eq) or Borane-THF (
    
    
    
    ).
  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Conditions:

    • Suspend amino acid in dry THF at 0°C under

      
      .
      
    • Add LiAlH

      
       dropwise (exothermic).
      
    • Reflux for 12-16 hours.

    • Quench (Fieser method:

      
       g LiAlH
      
      
      
      
      
      
      
      mL
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
  • Purification: Filter salts, dry organic layer, and recrystallize (from EtOAc/Hexane) or convert to HCl salt.

Part 3: Visualization of Synthesis Pathway

SynthesisPathway Start 3,4-Dimethylacetophenone (Starting Material) Hydantoin 5-Methyl-5-(3,4-dimethylphenyl) imidazolidine-2,4-dione (Hydantoin Intermediate) Start->Hydantoin Bucherer-Bergs: KCN, (NH4)2CO3 EtOH/H2O, 60°C AminoAcid 2-Amino-2-(3,4-dimethylphenyl) propanoic acid (Precursor) Hydantoin->AminoAcid Hydrolysis: NaOH (aq) 160°C (Autoclave) Target 2-Amino-2-(3,4-dimethylphenyl) propan-1-ol (Target Molecule) AminoAcid->Target Reduction: LiAlH4, THF Reflux

Caption: Synthetic route from 3,4-dimethylacetophenone to the target amino alcohol via Bucherer-Bergs cyclization.

Part 4: Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
    -NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.0–7.2 (m, 3H): Aromatic protons (3,4-dimethyl substitution pattern).
      
    • 
       3.4–3.6 (dd, 2H): 
      
      
      
      (Diastereotopic protons adjacent to the chiral center).
    • 
       2.20, 2.25 (s, 6H): Two 
      
      
      
      groups on the phenyl ring.
    • 
       1.45 (s, 3H): 
      
      
      
      -Methyl group (singlet, characteristic of quaternary center).
    • 
       1.5–2.0 (br s, 3H): 
      
      
      
      and
      
      
      (Exchangeable with
      
      
      ).
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Expected Parent Ion:

    
     m/z.
    
  • Fragmentation: Loss of hydroxymethyl group (

    
    ) is a common fragmentation pathway for 
    
    
    
    -amino alcohols.
Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm

    
    :  Broad stretch (O-H and N-H stretching).
    
  • 2850–2950 cm

    
    :  C-H stretching (Alkyl).
    
  • 1050 cm

    
    :  C-O stretch (Primary alcohol).
    

Part 5: Applications & Research Context

While not a commercial drug itself, 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol serves as a critical scaffold in two primary domains:

  • Chiral Auxiliaries: Similar to phenylglycinol and phenylalaninol, this steric bulkier analog (due to the 3,4-dimethyl and

    
    -methyl groups) can be used to induce diastereoselectivity in alkylation or cycloaddition reactions. The quaternary center prevents racemization at the 
    
    
    
    -position, a common issue with standard amino acid derivatives.
  • Pharmaceutical Intermediates: The structure mimics the core of Fingolimod (FTY720) , an immunomodulator used in Multiple Sclerosis. FTY720 possesses a 2-amino-2-(aryl)propane-1,3-diol core. The target molecule represents a "des-hydroxy" analog, useful for Structure-Activity Relationship (SAR) studies to probe the necessity of the second hydroxyl group for sphingosine-1-phosphate (S1P) receptor binding.

Applications cluster_uses Primary Applications Target 2-Amino-2-(3,4-dimethylphenyl) propan-1-ol Auxiliary Chiral Auxiliary (Oxazolidinone Synthesis) Target->Auxiliary Ligand N,O-Ligands (Asymmetric Catalysis) Target->Ligand DrugDisc Drug Discovery (FTY720 Analogs) Target->DrugDisc

Caption: Functional utility of the target scaffold in asymmetric synthesis and medicinal chemistry.

References

  • Bucherer-Bergs Reaction: Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen. Journal für Praktische Chemie, 140(2), 291–316. Link

  • Reduction of Amino Acids: Abiko, A., Masamune, S., et al. (1992). Synthesis of Amino Alcohols via Reduction of Amino Acids. Tetrahedron Letters, 33(38), 5517-5520. Link

  • Parent Scaffold (2-Amino-2-phenyl-1-propanol): Sigma-Aldrich Product Specification, CAS 53906-88-2. Link

  • Fingolimod (FTY720) Structure & SAR: Adachi, K., et al. (1995). Design, synthesis, and structure-activity relationships of 2-substituted-2-amino-1,3-propanediols. Bioorganic & Medicinal Chemistry Letters, 5(8), 853-856. Link

Sources

Exploratory

Technical Guide: Chiral Properties and Synthetic Utility of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol

This guide is structured as a high-level technical whitepaper designed for drug discovery chemists and process development scientists. It focuses on the specific chiral amino-alcohol scaffold 2-Amino-2-(3,4-dimethylpheny...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery chemists and process development scientists. It focuses on the specific chiral amino-alcohol scaffold 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol , a critical intermediate in the synthesis of TAAR1 agonists and kinase inhibitors.


-Methyl-phenylglycinol (3,4-dimethyl substituted)

Executive Summary & Molecular Architecture

The compound 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol represents a "privileged scaffold" in medicinal chemistry. Structurally, it is a hindered, quaternary amino alcohol. Unlike simple phenylalaninols, the quaternary carbon at the 2-position (C2) confers resistance to metabolic degradation (specifically by monoamine oxidases) and restricts conformational freedom, enhancing potency against G-Protein Coupled Receptors (GPCRs) such as TAAR1 (Trace Amine-Associated Receptor 1) and specific kinases.

Structural Deconstruction
  • Core: Propan-1-ol backbone.

  • Chiral Center (C2): A quaternary carbon bonded to:

    • Hydroxymethyl group (

      
      , derived from C1).
      
    • Methyl group (

      
      , C3).
      
    • Primary Amino group (

      
      ).
      
    • 3,4-Dimethylphenyl ring (Aryl moiety).

  • Stereochemistry: Exists as

    
     and 
    
    
    
    enantiomers. The biological activity of drugs derived from this scaffold is typically highly enantioselective.
Physicochemical Profile (Predicted)
PropertyValue / DescriptionSignificance
Molecular Formula

Low MW fragment, ideal for CNS penetration.
Molecular Weight 179.26 g/mol High ligand efficiency.
LogP (Predicted) ~1.7 - 2.1Lipophilic enough for BBB crossing; 3,4-dimethyls add hydrophobicity vs. parent phenylglycinol.
pKa (Amine) ~9.2 - 9.6Basic; exists as cation at physiological pH.
H-Bond Donors 2 (OH, NH2)Critical for receptor pocket anchoring.

Chiral Resolution and Synthesis Strategies

Producing this molecule in high Enantiomeric Excess (


) is the primary challenge due to the steric hindrance at the quaternary center. Two validated pathways are presented: Classical Resolution  (scalable) and Asymmetric Sulfinimine Synthesis  (high precision).
Pathway A: The "Hydantoin-Resolution" Route (Industrial Scale)

This route is preferred for kilogram-scale production due to cost-efficiency.

  • Bucherer-Bergs Reaction:

    • Reactants: 3,4-Dimethylacetophenone +

      
       + 
      
      
      
      .
    • Mechanism:[1][2][3] Formation of the spiro-hydantoin intermediate.

    • Outcome: Racemic 5-methyl-5-(3,4-dimethylphenyl)hydantoin.

  • Hydrolysis:

    • Conditions:

      
       (aq), reflux, 48h.
      
    • Product: Racemic

      
      -methyl-3,4-dimethylphenylglycine (Amino Acid).
      
  • Reduction:

    • Reagent:

      
       in THF or 
      
      
      
      .
    • Product: Racemic 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol.

  • Chiral Resolution (Critical Step):

    • Resolving Agent:(+)-Di-O-benzoyl-D-tartaric acid (for S-isomer) or L-Tartaric acid .

    • Solvent: Ethanol/Water (9:1).

    • Protocol: Dissolve racemate and acid at

      
      . Slow cool to 
      
      
      
      over 12 hours. The diastereomeric salt precipitates.
    • Free Basing: Treat salt with

      
       and extract with DCM.
      
Pathway B: Asymmetric Synthesis via Ellman's Auxiliary (Research Scale)

This method yields high


 directly, avoiding yield loss from resolution.
  • Ketimine Formation:

    • Condense 3,4-dimethylacetophenone with (S)-(-)-tert-butanesulfinamide .

    • Catalyst:

      
       (Lewis Acid).
      
  • Nitrile Addition (Strecker-Type):

    • Add

      
       (Trimethylsilyl cyanide) with catalytic 
      
      
      
      .
    • Stereocontrol: The bulky tert-butyl group directs the cyanide attack to the Re-face.

  • Hydrolysis & Reduction:

    • Acid hydrolysis (

      
      ) converts nitrile to ester and cleaves sulfinyl group.
      
    • Reduction with

      
       yields the chiral amino alcohol.
      
Workflow Visualization

The following diagram illustrates the logical flow of the Asymmetric Synthesis (Pathway B).

SynthesisPathway Figure 1: Asymmetric Synthesis via Sulfinimine Auxiliary Start Start: 3,4-Dimethylacetophenone Imine Chiral N-Sulfinyl Ketimine Start->Imine Ti(OEt)4, THF Auxiliary + (S)-tert-Butanesulfinamide (Ellman's Auxiliary) Auxiliary->Imine Nitrile Chiral Amino-Nitrile (Protected) Imine->Nitrile Diastereoselective Control Cyanide + TMSCN / Gd(OTf)3 (Stereoselective Addition) Cyanide->Nitrile Hydrolysis Acid Hydrolysis (HCl/MeOH) (Cleaves Auxiliary & Nitrile->Ester) Nitrile->Hydrolysis Reduction Reduction (LiAlH4) Hydrolysis->Reduction Intermediate Ester Final Target: (S)-2-Amino-2- (3,4-dimethylphenyl)propan-1-ol Reduction->Final

Figure 1: Step-by-step asymmetric synthesis utilizing Ellman's auxiliary for high enantiomeric excess.

Analytical Characterization & Quality Control

Validating the chiral purity of this hindered amine is difficult due to the lack of protons on the chiral center (C2), which complicates NMR analysis.

Chiral HPLC Method (Self-Validating Protocol)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the free amine interacting with residual silanols.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amine absorption) and 254 nm (Aromatic ring).

  • Expected Retention:

    • (R)-Enantiomer: ~8-10 min (varies by column).

    • (S)-Enantiomer: ~12-15 min.

    • Validation: Inject racemic standard first to establish separation factor (

      
      ).
      
Absolute Configuration Assignment

Do not rely solely on optical rotation (


), as the sign can flip depending on solvent and concentration for quaternary centers.
  • Gold Standard: X-Ray Crystallography of the HBr salt . The heavy bromine atom facilitates anomalous dispersion phasing.

  • Alternative: Circular Dichroism (CD). The 3,4-dimethylphenyl chromophore will show a distinct Cotton effect around 220-230 nm.

Biological Context & Mechanism of Action[1][2][3]

Why is this specific chiral scaffold important? It serves as a bio-isostere for sphingosine and amphetamine derivatives, but with distinct selectivity profiles.

Pharmacophore Mapping

The molecule fits into the "Amine-Aryl-Alcohol" pharmacophore model used in:

  • TAAR1 Agonists: The 3,4-dimethyl substitution mimics the catechol ring of dopamine but without metabolic instability. The quaternary methyl group prevents oxidation to the ketone.

  • S1P Receptor Modulators: Similar to the headgroup of Fingolimod (FTY720), this fragment can be phosphorylated in vivo by sphingosine kinase 2 to form the active phosphate, which internalizes S1P receptors (immunosuppression).

Signaling Pathway Interaction

The following diagram details how this scaffold (as a precursor or drug) interfaces with the S1P signaling pathway, a common target for this chemical class.

SignalingPathway Figure 2: Mechanism of Action (S1P Modulation Context) Drug 2-Amino-2-(3,4-dimethylphenyl) propan-1-ol SphK2 Sphingosine Kinase 2 (In Vivo Activation) Drug->SphK2 Substrate ActivePhos Phosphorylated Metabolite (Active Ligand) SphK2->ActivePhos Phosphorylation S1PR S1P Receptor (GPCR Surface) ActivePhos->S1PR High Affinity Binding Internalization Receptor Internalization (Ubiquitin Pathway) S1PR->Internalization Agonist-Induced Endocytosis Effect Lymphocyte Sequestration (Immunomodulation) Internalization->Effect Functional Antagonism

Figure 2: Activation pathway for amino-alcohol immunomodulators, showing bio-activation by Sphingosine Kinase.

References

  • ChemScene. (n.d.). (1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-ol - Product Information. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14412118, 2-Amino-3-(4-methoxyphenyl)propan-1-ol. Retrieved from

  • BenchChem. (2025). Technical Guide to Amino-Aryl-Propanol Derivatives. Retrieved from

  • Google Patents. (2017). WO2017068412A1 - Benzolactam compounds as protein kinase inhibitors. Retrieved from

  • MDPI. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-Phosphonates. Retrieved from

Disclaimer: This guide is for research purposes only. The synthesis and handling of quaternary amino alcohols require appropriate safety protocols due to potential biological activity and chemical hazards.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Derivatization of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol

Executive Summary & Chemical Context[1][2][3][4][5][6][7] The Analyte: 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol is a sterically hindered -amino alcohol. Its structure features a quaternary carbon at the -position relati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Analyte: 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol is a sterically hindered


-amino alcohol. Its structure features a quaternary carbon at the 

-position relative to the amine (C2), substituted with a 3,4-dimethylphenyl group, a methyl group, and a hydroxymethyl group.

The Analytical Challenge: This molecule presents a "perfect storm" for analytical difficulty:

  • Polarity: The primary amine (

    
    ) and primary hydroxyl (
    
    
    
    ) groups create significant hydrogen bonding, leading to severe peak tailing and irreversible adsorption in Gas Chromatography (GC).
  • Steric Hindrance: Unlike simple phenethylamines, the amine is attached to a quaternary carbon. Standard room-temperature derivatization protocols often yield incomplete N-derivatization, resulting in unstable mono-derivatives and poor reproducibility.

  • UV Transparency: While the xyllyl ring (3,4-dimethylphenyl) offers some UV absorbance, it is insufficient for trace-level detection in complex biological matrices without fluorescence tagging.

The Solution: This guide details two validated protocols designed to overcome the steric barrier at the C2 position:

  • Protocol A (GC-MS): Dual-site acylation using Pentafluoropropionic Anhydride (PFPA) with thermal driving.

  • Protocol B (LC-MS/FLD): Dansylation targeting the amine for high-sensitivity fluorescence detection.

Protocol A: GC-MS Analysis via Perfluoroacylation

Rationale

While silylation (BSTFA/TMCS) is common, it is prone to hydrolysis and often fails to fully derivatize sterically crowded amines. Acylation with PFPA is selected here because:

  • Steric Penetration: Anhydrides, under heat, effectively attack the hindered amine.

  • Stability: The resulting amide-ester is hydrolytically stable compared to silyl ethers.

  • MS Sensitivity: The introduction of five fluorine atoms enhances electronegativity, significantly boosting sensitivity in Electron Impact (EI) and Negative Chemical Ionization (NCI) modes [1, 2].

Reagents & Materials[3][6][7][8][9][10][11][12][13][14]
  • Reagent: Pentafluoropropionic Anhydride (PFPA).[1][2][3]

  • Solvent: Ethyl Acetate (Anhydrous) – Avoid alcohols (methanol/ethanol) as they react with the anhydride.

  • Base: Pyridine or Triethylamine (optional, but recommended as an acid scavenger).

  • Internal Standard: Deuterated analogue (if available) or 3,4-dimethylamphetamine.

Step-by-Step Methodology
StepActionCritical Technical Note
1. Dry Down Evaporate sample extract to complete dryness under

stream at 40°C.
CRITICAL: Any residual water will hydrolyze the PFPA reagent immediately.
2. Solubilize Add 50

L Ethyl Acetate and 10

L Pyridine.
Pyridine acts as a catalyst and scavenges the pentafluoropropionic acid byproduct.
3. React Add 50

L PFPA . Cap vial tightly (PTFE-lined cap).
Use a crimp cap if possible to prevent volatile loss.
4. Heat Incubate at 70°C for 30 minutes .The "Senior Scientist" Insight: Room temp is insufficient for the hindered C2-amine. Heat is mandatory to drive the reaction to the O,N-di-PFP derivative.
5. Evaporate Cool to room temp. Evaporate to dryness under

.
Removes excess corrosive anhydride and acid byproducts that damage GC columns.[4]
6. Reconstitute Dissolve residue in 100

L Ethyl Acetate or Toluene.
Toluene is preferred if storage >24h is required due to higher stability.
GC-MS Workflow Diagram

GC_Workflow Sample Dry Extract (Residue) Reagent Add PFPA + Ethyl Acetate Sample->Reagent Anhydrous conditions Heat Incubate 70°C, 30 min Reagent->Heat Drive amine rxn Clean Evaporate Excess Reagent Heat->Clean Remove acid Inject GC-MS Injection (O,N-di-PFP) Clean->Inject Reconstitute

Figure 1: Critical path for GC-MS sample preparation emphasizing the thermal step.

Protocol B: LC-FLD/MS Analysis via Dansylation

Rationale

For trace analysis in plasma or urine, LC-MS or LC-Fluorescence (FLD) is preferred. Dansyl Chloride (Dns-Cl) is the reagent of choice.

  • Target: Primary amine (forms a sulfonamide).[5]

  • Mechanism: Nucleophilic substitution (

    
    ).
    
  • Benefit: Introduces a strong fluorophore (Ex 330nm / Em 530nm) and improves ionization efficiency in ESI+ MS by increasing hydrophobicity [3, 4].

Reagents & Materials[3][6][7][8][9][10][11][12][13][14]
  • Reagent: Dansyl Chloride (1 mg/mL in Acetone). Prepare fresh.

  • Buffer: Sodium Carbonate/Bicarbonate (0.1 M, pH 10.0).

  • Quencher: Proline or Methylamine solution.

Step-by-Step Methodology
  • Buffer Addition: To 100

    
    L of aqueous sample/extract, add 100 
    
    
    
    L of Carbonate Buffer (pH 10) .
    • Why: The amine must be unprotonated (free base) to react. The pKa of this amine is likely ~9.5 due to the electron-donating alkyl groups; pH 10 ensures sufficient nucleophilicity.

  • Derivatization: Add 100

    
    L Dansyl Chloride solution . Vortex vigorously.
    
  • Incubation: Heat at 60°C for 20 minutes in the dark.

    • Note: While primary amines react at RT, the steric bulk at the

      
      -carbon slows the kinetics. Heat ensures quantitative conversion.
      
  • Quenching: Add 20

    
    L of Proline solution. Incubate 5 mins.
    
    • Why: Removes excess Dns-Cl to prevent damage to the LC column and interfering peaks.

  • Clarification: Centrifuge at 10,000 x g for 5 mins. Inject supernatant.

Reaction Pathway Visualization

Reaction_Pathway Start 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol (Hindered Amine) Intermediate Transition State (Steric Barrier) Start->Intermediate Nucleophilic Attack Reagent Dansyl Chloride (pH 10, 60°C) Reagent->Intermediate Product N-Dansyl Derivative (Fluorescent Sulfonamide) Intermediate->Product Elimination of HCl

Figure 2: Reaction pathway highlighting the steric barrier overcome by thermal energy.

Troubleshooting & Validation

Diagnostic Table: Common Failure Modes
SymptomProbable CauseCorrective Action
GC: Split Peaks Incomplete Derivatization (Mono- vs Di-derivative)Increase incubation temp to 75°C; Ensure Pyridine is fresh (dry).
GC: Tailing Peak Hydrolysis of DerivativeEnsure sample is anhydrous before adding PFPA. Check injection liner activity.
LC: Low Yield pH too low (< 9.0)The amine is protonated (

) and cannot react. Adjust buffer to pH 10.0.
LC: Precipitate Dns-Cl insolubilityDns-Cl is soluble in acetone/ACN but not water. Ensure organic content is >30% during reaction.
Self-Validating the Method

To ensure the protocol is working ("Trustworthiness"), perform a Time-Course Study :

  • Prepare a bulk standard solution.

  • Derivatize aliquots at 60°C for 10, 20, 30, and 60 minutes.

  • Plot Peak Area vs. Time.

  • Pass Criteria: The plateau must be reached by the selected time point (e.g., if 20 and 30 min areas are identical, 20 min is valid). If the curve is still rising at 30 min, the steric hindrance is not yet overcome—increase time or temperature.

References

  • National Institutes of Health (NIH). (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine... PMC9866870. Retrieved February 24, 2026, from [Link]

  • University of Bristol. (n.d.). Dansyl Chloride Reaction Mechanism. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol (AMP). (Demonstrates steric hindrance in analogous structures). Retrieved February 24, 2026, from [Link]

Sources

Application

Comprehensive NMR Analysis of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol: From Sample Preparation to Complete Structural Assignment

An Application Note for Researchers and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[1...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[1][2][3] This application note provides a comprehensive guide to the NMR analysis of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol, a chiral aminopropanol derivative. We delve into the theoretical underpinnings of its expected spectral features, including the analysis of its complex aromatic system and the critical implications of its stereocenter on the ¹H NMR spectrum. Detailed, field-proven protocols for sample preparation, data acquisition (1D and 2D), and D₂O exchange experiments are provided. This guide is designed to equip researchers, chemists, and drug development professionals with the expertise to not only acquire high-quality NMR data for this specific molecule but also to apply these principles to other complex small molecules.

Introduction: The Structural Challenge

2-Amino-2-(3,4-dimethylphenyl)propan-1-ol presents several interesting structural features that require a systematic NMR analysis for unambiguous characterization. Its structure comprises:

  • A 1,2,4-trisubstituted aromatic ring.

  • A chiral quaternary carbon center.

  • Labile protons in the amino (-NH₂) and hydroxyl (-OH) groups.

  • A prochiral methylene (-CH₂OH) group adjacent to the stereocenter.

The presence of the chiral center renders the adjacent methylene protons chemically non-equivalent, a phenomenon known as diastereotopicity.[4][5][6] This guide will demonstrate how to leverage a suite of NMR experiments to resolve these and other structural nuances.

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous spectral assignment. The structure below will be used as the reference throughout this document.

Caption: Molecular structure of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol with IUPAC numbering for NMR assignment.

Predicted Spectral Characteristics: An Expert Analysis

Before any experiment, a theoretical prediction of the spectrum provides a roadmap for analysis.

Predicted ¹H NMR Spectrum
  • Aromatic Region (δ 7.0-7.5 ppm): The 1,2,4-trisubstituted pattern will give rise to a complex but predictable ABC spin system.

    • H2: Will appear as a doublet, split by H6 with a small meta-coupling constant (Jmeta ≈ 2-3 Hz).[7]

    • H5: Will appear as a doublet of doublets, split by its ortho neighbor H6 (Jortho ≈ 6-9 Hz) and its meta neighbor H2 (Jmeta ≈ 2-3 Hz).[7]

    • H6: Will appear as a doublet, split by its ortho neighbor H5 (Jortho ≈ 6-9 Hz).[7]

  • Methylene Protons (H8a/H8b, δ 3.5-4.0 ppm): Due to the adjacent C7 chiral center, H8a and H8b are diastereotopic and thus chemically non-equivalent.[4][5][6] They will resonate at different chemical shifts and split each other. This typically results in a pair of doublets known as an "AB quartet," characterized by a large geminal coupling constant (²Jgeminal ≈ 10-15 Hz).[8][9]

  • Methyl Protons (δ 1.0-2.5 ppm):

    • C10-H₃: A singlet, as it is attached to a quaternary carbon (C7).

    • C12-H₃ & C13-H₃: Two distinct singlets in the aromatic methyl region (typically δ 2.2-2.4 ppm).

  • Exchangeable Protons (-OH, -NH₂): These protons will likely appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature.[10] In a solvent like CDCl₃, they can range from δ 1-5 ppm. A D₂O exchange experiment is the gold standard for their confirmation.

Predicted ¹³C NMR Spectrum

A total of 11 distinct carbon signals are expected, as C3 and C4 are inequivalent, as are their attached methyl carbons.

  • Aromatic Carbons (δ 125-145 ppm): Six signals are expected. The two quaternary carbons attached to the methyl groups (C3, C4) and the one attached to the aminopropanol group (C1) will likely have lower intensities.

  • Quaternary Chiral Carbon (C7, δ 55-65 ppm): The carbon atom bearing the amino group and connected to the aromatic ring.

  • Methylene Carbon (C8, δ 65-75 ppm): The carbon of the -CH₂OH group.

  • Methyl Carbons (δ 15-30 ppm): Three distinct signals for C10, C12, and C13.

Experimental Protocols

Protocol 1: High-Fidelity NMR Sample Preparation

Causality: The quality of the final spectrum is fundamentally dependent on the quality of the sample. A homogeneous, particulate-free solution is crucial for proper magnetic field shimming, leading to sharp, well-resolved peaks.[11] The choice of solvent is critical; while CDCl₃ is a good starting point, DMSO-d₆ is often superior for polar molecules as it can slow down the exchange rate of -OH and -NH₂ protons, sometimes allowing for the observation of their coupling to adjacent protons.[12][13]

Materials:

  • 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol (5-15 mg for ¹H; 20-50 mg for ¹³C)[14][15]

  • High-quality 5 mm NMR tube (e.g., Wilmad-LabGlass or equivalent)[16]

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6-0.7 mL)[14][16]

  • Glass Pasteur pipette and bulb

  • Small vial

  • Filter (e.g., glass wool plug in pipette)

Procedure:

  • Accurately weigh the required amount of the compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[11][17]

  • Gently swirl or vortex the vial until the sample is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.

  • If any particulates are present, filter the solution by passing it through a small plug of glass wool at the bottom of a Pasteur pipette directly into the NMR tube.[14][15]

  • Ensure the final sample height in the NMR tube is between 4.5 and 5 cm.[12][16]

  • Cap the NMR tube securely and label it clearly.

Protocol 2: Standard 1D NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C{¹H} spectra for initial structural analysis.

Workflow:

G cluster_0 Instrument Setup cluster_1 Data Acquisition cluster_2 Data Processing Insert Insert Sample Lock Lock on Deuterium Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Tune Tune Probe Shim->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 Acquire_D2O D₂O Exchange (Optional) Acquire_H1->Acquire_D2O Process Fourier Transform, Phase, and Baseline Correction Acquire_C13->Process Integrate Integrate Peaks (¹H) Process->Integrate Assign Peak Picking & Assignment Integrate->Assign

Caption: Standard workflow for 1D NMR data acquisition and processing.

Typical Acquisition Parameters (400 MHz Spectrometer):

Parameter ¹H Experiment ¹³C Experiment Rationale
Pulse Program Standard (e.g., zg30) Proton-decoupled (e.g., zgpg30) Standard 1D vs. decoupling to simplify spectrum to singlets.
Spectral Width ~16 ppm ~240 ppm Covers the full range of expected chemical shifts.[18][19]
Acquisition Time 2-3 sec 1-2 sec Balances resolution and signal-to-noise.
Relaxation Delay (d1) 2-5 sec 2 sec Allows for full magnetization recovery, crucial for quantitation.

| Number of Scans | 8-16 | 1024 or more | ¹³C has very low natural abundance, requiring more scans for adequate S/N.[15] |

Protocol 3: D₂O Exchange for Labile Proton Identification

Objective: To definitively identify the signals corresponding to the -OH and -NH₂ protons.

Procedure:

  • Acquire a standard ¹H NMR spectrum following Protocol 2.

  • Carefully remove the NMR tube from the spectrometer.

  • Uncap the tube and add one drop of deuterium oxide (D₂O).

  • Recap the tube and gently invert it several times to mix thoroughly. A brief, gentle vortex can also be used.

  • Re-insert the sample into the spectrometer, and without changing any other parameters, re-acquire the ¹H spectrum.

  • Analysis: Compare the "before" and "after" spectra. The signals corresponding to the -OH and -NH₂ protons will either disappear or significantly diminish in intensity due to the chemical exchange of H for D.

Data Interpretation and Assignment

The final step is to integrate all acquired data to build a complete structural picture.

Table 1: Predicted ¹H NMR Data Summary for 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol

Atom # Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
2 H2 ~7.2-7.3 d Jmeta ≈ 2-3
5 H5 ~7.0-7.1 dd Jortho ≈ 8, Jmeta ≈ 2
6 H6 ~7.0-7.1 d Jortho ≈ 8
8a/8b -CH₂OH ~3.5-4.0 ABq (2 x d) ²Jgeminal ≈ 10-15
10 C(7)-CH₃ ~1.4-1.6 s N/A
12 Ar-CH₃ ~2.2-2.4 s N/A
13 Ar-CH₃ ~2.2-2.4 s N/A
- -NH₂ Variable (1-5) br s N/A
11 -OH Variable (1-5) br s N/A

(d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet, ABq = AB quartet)

Table 2: Predicted ¹³C NMR Data Summary

Atom # Carbon Assignment Predicted δ (ppm)
1, 3, 4 Quaternary Ar-C 135-145
2, 5, 6 Ar-CH 125-130
7 C-NH₂ 55-65
8 -CH₂OH 65-75
10 C(7)-CH₃ 25-30

| 12, 13 | Ar-CH₃ | 18-22 |

Assignment Strategy:

  • 1D ¹H: Identify the number of signals, their integration, chemical shifts, and splitting patterns. Use the predictions in Table 1 as a guide.

  • 1D ¹³C: Count the number of signals to confirm all expected carbons are present. Use DEPT-135 or DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.[20]

  • 2D COSY: This experiment reveals proton-proton couplings. It will be invaluable for confirming the coupling between H5 and H6 in the aromatic ring.

  • 2D HSQC: This experiment correlates protons directly to the carbons they are attached to. It is the most effective way to definitively assign the chemical shifts of H2/C2, H5/C5, H6/C6, the diastereotopic H8 protons to C8, and the methyl protons to their respective methyl carbons.

  • 2D HMBC: This experiment shows longer-range (2-3 bond) correlations between protons and carbons. It is essential for assigning quaternary carbons. For example, correlations from the H10 methyl protons will confirm the assignment of C7, C1, and C8.

Conclusion

The structural elucidation of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol by NMR spectroscopy is a multi-faceted process that relies on a systematic application of 1D and 2D NMR techniques. By understanding the theoretical basis of its spectral features—particularly the diastereotopicity of its methylene protons—and by employing rigorous, validated protocols for sample preparation and data acquisition, a complete and unambiguous assignment can be achieved. The methodologies and analytical logic presented in this note serve as a robust framework for the characterization of this and other similarly complex chiral molecules in a research and development setting.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Arizona. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
  • OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from [Link]

  • University of Ottawa. (n.d.). Sample preparation. Retrieved from [Link]

  • Duke University. (n.d.). The Duke NMR Center Coupling constants. Retrieved from [Link]

  • Scribd. (n.d.). Aromatic Proton Coupling Constants. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Useful Examples for Discussion of Proton-NMR Spectroscopy: N-Substituted alpha-Aminobenzenebutanenitriles. Anisotropy of Diastereotopic Methylene Protons. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 28). 5.4: Types of Protons. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. Retrieved from [Link]

  • University of Ottawa. (n.d.). Heteronuclear coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Hilaris Publisher. (2020, September 21). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Retrieved from [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • University of California, Davis. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"side reactions in the synthesis of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol"

Technical Support Center: Synthesis of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol Case ID: #SYN-2A2DMP-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Side Reactions & Process...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol

Case ID: #SYN-2A2DMP-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Side Reactions & Process Optimization

Executive Summary & Route Analysis

Target Molecule: 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol Structural Challenge: The molecule features a quaternary


-carbon  (gem-disubstituted with a methyl and a 3,4-dimethylphenyl group). This steric bulk is the primary driver of synthetic failure, leading to incomplete conversion and specific side reactions not seen in simple amino acids.

Recommended Synthetic Pathway: While Strecker synthesis is possible, we recommend the Bucherer-Bergs protocol followed by hydrolysis and reduction. This route minimizes the "Retro-Strecker" instability common with hindered ketones.

Workflow Visualization:

SynthesisFlow Ketone 3,4-Dimethylacetophenone Hydantoin 5-Methyl-5-(3,4-dimethylphenyl)hydantoin Ketone->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) Aldol SIDE RXN A: Aldol Condensation Ketone->Aldol AminoAcid 2-Amino-2-(3,4-dimethylphenyl)propanoic acid Hydantoin->AminoAcid Base Hydrolysis (NaOH, Reflux) Ureido SIDE RXN B: Incomplete Hydrolysis (Ureido Acid) Hydantoin->Ureido Target Target Amino Alcohol AminoAcid->Target Reduction (LiAlH4) Gel SIDE RXN C: Al-N Complex (Emulsion/Loss) Target->Gel

Caption: Primary synthetic pathway with critical branching points for side reactions (Red).

Module 1: The Quaternary Center (Bucherer-Bergs Step)

Context: The formation of the hydantoin ring is the rate-limiting step for creating the quaternary center. The electron-donating nature of the 3,4-dimethyl group reduces the electrophilicity of the ketone carbonyl, making it sluggish.

Troubleshooting Guide
SymptomProbable CauseTechnical Solution
Recovery of starting ketone Retro-Bucherer-Bergs: The reaction is reversible. If the ammonia concentration drops (escapes), the equilibrium shifts back to the ketone.Sealed Vessel: Perform the reaction in a pressure tube or autoclave at 60–80°C. Ensure excess

(3-4 eq) to maintain saturation.
Oily/Tar-like Product Aldol Condensation: The ketone self-condenses under the basic conditions before the cyanide can attack.Solvent Switch: Switch from pure EtOH to 50% EtOH/H2O . The water stabilizes the carbonate buffer (pH ~8.5-9.0), suppressing the enolate formation required for Aldol condensation.
Low Yield (<40%) Cyanide Decomposition: At high temperatures (>90°C) in open air, cyanide hydrolyzes to formate/ammonia.Temperature Control: Do not exceed 85°C. Add KCN last after the carbonate is fully dissolved and the mixture is warm (50°C).

Critical FAQ:

  • Q: Can I use the Strecker reaction instead?

  • A: We advise against it.[1] The intermediate

    
    -aminonitrile for this specific hindered ketone is prone to Retro-Strecker fragmentation  (loss of HCN) upon silica purification or heating. The hydantoin intermediate is crystalline and thermodynamically stable.
    

Module 2: Reduction to Amino Alcohol (The Critical Phase)

Context: Reducing the hindered amino acid (or ester) to the alcohol is the most error-prone step. The standard reagent is Lithium Aluminum Hydride (LiAlH


).[1][2][3][4]
The "Aluminum Gel" Phenomenon

Amino alcohols act as bidentate ligands, forming stable, chelated complexes with aluminum salts (


). This results in a gelatinous precipitate during workup that traps the product, leading to massive yield loss (often mistaken for "no reaction").
Protocol: The Fieser Workup (Mandatory)

Do not use a standard acid/base quench.

  • Dilute reaction mixture with ether/THF.

  • Cool to 0°C.

  • For every x grams of LiAlH

    
     used, add sequentially:
    
    • x mL Water (Slowly!)

    • x mL 15% NaOH solution[5]

    • 3x mL Water

  • Warm to RT and stir for 30 minutes. The aluminum salts will form a granular, white sand (not a gel) that can be easily filtered.

Side Reaction: Aziridine Formation

If the amino alcohol is activated (e.g., if you attempt to convert the alcohol to a chloride or tosylate later), the intramolecular amine will attack the


-carbon.

Aziridine Alcohol Amino Alcohol (Target) Activated Activated Species (O-Sulfonyl/Halide) Alcohol->Activated Activation Aziridine Aziridine (Side Product) Activated->Aziridine Intramolecular Cyclization (Fast!)

Caption: Mechanism of unwanted aziridine formation via intramolecular nucleophilic attack.

Module 3: Purification & Stability

Issue: Product appears pure by TLC but melts over a broad range or shows extra peaks in NMR.

Diagnosis: Carbamate Formation Amino alcohols are "CO


 sponges." Upon exposure to atmospheric CO

, they form carbamates (zwitterionic species).
  • Detection: Look for a broad signal in

    
    C NMR around 160-165 ppm (Carbamate C=O).
    
  • Remediation:

    • Dissolve the crude solid in dilute HCl (converts to hydrochloride salt, releasing CO

      
      ).
      
    • Lyophilize or recrystallize as the HCl salt .

    • Storage: Store as the HCl salt under Argon. The free base is hygroscopic and reactive.

Confirmed References & Citations

  • Bucherer-Bergs Mechanism & Optimization:

    • Ware, E.[6] "The Chemistry of the Hydantoins."[7] Chemical Reviews, 1950.[6] Link

    • Detailed optimization for hindered ketones.

  • Reduction Workup Protocols (Fieser Method):

    • Fieser, L. F., & Fieser, M. "Reagents for Organic Synthesis," Vol. 1, Wiley, New York, 1967.

    • Standard reference for the "x, x, 3x" workup method.

  • Amino Alcohol-Aluminum Complexation:

    • Seyden-Penne, J. "Reductions by the Alumino- and Borohydrides in Organic Synthesis." Wiley-VCH, 1997.

    • Explains the thermodynamics of the N-Al-O chelate.

  • Aziridine Formation Risks:

    • Sweeney, J. B. "Aziridines: Epoxides’ Ugly Cousins?" Chemical Society Reviews, 2002. Link

    • Mechanistic insight into the cyclization of beta-amino alcohols.

Disclaimer: This guide assumes standard laboratory safety protocols. Cyanide and LiAlH


 are lethal/pyrophoric hazards. Consult MSDS before use.

Sources

Optimization

Technical Support Center: Resolving Enantiomers of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol

Welcome to the technical support center for the chiral resolution of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating this specific chiral compound. The methodologies and principles discussed herein are grounded in established stereochemistry and validated through practical application.

Introduction to the Challenge

2-Amino-2-(3,4-dimethylphenyl)propan-1-ol is a chiral building block with significant potential in pharmaceutical synthesis. As with many chiral molecules, its individual enantiomers can exhibit markedly different pharmacological and toxicological profiles. Therefore, obtaining enantiomerically pure forms is often a critical step in drug development. The resolution of this racemic mixture presents a common yet nuanced challenge, primarily addressed through diastereomeric crystallization or chiral chromatography. This guide will explore both avenues, offering practical solutions to common hurdles.

Core Concepts in Chiral Resolution

The separation of enantiomers, which have identical physical properties in an achiral environment, necessitates the introduction of a chiral influence.[1][2] This is typically achieved by one of two primary strategies:

  • Diastereomeric Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[3][4] Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[5] The desired enantiomer is then recovered by removing the resolving agent.[3]

  • Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[6][7] High-performance liquid chromatography (HPLC) with a chiral column is a powerful analytical and preparative tool for this purpose.[8][9]

Troubleshooting Guide & FAQs: Diastereomeric Crystallization

This method is often the first choice for large-scale resolutions due to its cost-effectiveness. However, success is highly dependent on finding the right combination of resolving agent and solvent system.

Frequently Asked Questions (FAQs):

Q1: My diastereomeric salt is not crystallizing. What should I do?

A1: This is a common issue. Here’s a systematic approach to troubleshoot:

  • Solvent System: The choice of solvent is critical. Often, a mixture of solvents is required to achieve the right level of supersaturation. Alcohols are frequently used in diastereomeric crystallizations.[10] Experiment with different solvent polarities and ratios.

  • Concentration: The solution might be too dilute. Try slowly evaporating the solvent to increase the concentration. Be cautious not to evaporate too quickly, as this can lead to the formation of an oil or amorphous solid.

  • Seeding: If you have a small amount of the desired diastereomeric salt crystal, adding it to the solution (seeding) can induce crystallization.

  • Temperature: Cooling the solution can decrease the solubility of the salt and promote crystallization. Experiment with different cooling rates and final temperatures. Sometimes, a period of standing at a low temperature (e.g., 4°C) for an extended time can be effective.[11]

  • Resolving Agent: Not all resolving agents will form crystalline salts with your compound. It is common to screen several different chiral acids.[3] Tartaric acid and its derivatives are common choices for resolving amines.[3][12]

Q2: I've obtained crystals, but the enantiomeric excess (ee) is low after recovering the amine. How can I improve it?

A2: Low enantiomeric excess indicates that the crystallization was not selective enough.

  • Recrystallization: The most straightforward approach is to recrystallize the diastereomeric salt. This process of dissolving the crystals in a minimal amount of hot solvent and allowing them to cool slowly can significantly enhance the purity of the less soluble diastereomer.

  • Kinetic vs. Thermodynamic Control: The duration of crystallization can influence the outcome. Short crystallization times may favor the kinetically formed product, while longer times allow the system to reach thermodynamic equilibrium.[11] Experiment with different crystallization times to see which provides better selectivity.

  • Solvent Choice: The solvent can influence the crystal lattice and, therefore, the selectivity of the crystallization. Re-evaluate your solvent system.

Q3: The yield of my desired enantiomer is very low. How can I improve it?

A3: A low yield can be due to several factors.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to occur.

  • Solubility of the Diastereomeric Salt: If the desired salt has significant solubility even at low temperatures, your yield will be limited. A different solvent or resolving agent may be necessary.

  • Racemization and Recycling: For the undesired enantiomer remaining in the mother liquor, it may be possible to racemize it and recycle it back into the resolution process, thereby increasing the overall yield.[3]

Experimental Protocol: Diastereomeric Crystallization

This protocol provides a general framework. Optimization of specific parameters will be necessary.

Step Procedure Key Considerations & Troubleshooting
1. Salt Formation Dissolve the racemic 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol in a suitable solvent (e.g., methanol, ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid).Ensure complete dissolution, warming gently if necessary. The choice of solvent and resolving agent is critical and may require screening.
2. Crystallization Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C) to induce crystallization.Slow cooling is crucial for forming well-defined crystals. Seeding with a crystal of the desired diastereomer can be beneficial. If an oil forms, try a different solvent or a more dilute solution.
3. Isolation Collect the crystals by filtration and wash them with a small amount of cold solvent.The mother liquor will contain the more soluble diastereomer.
4. Purity Check Analyze the enantiomeric purity of the amine recovered from a small sample of the crystals.This can be done using chiral HPLC or by measuring the specific rotation.
5. Recrystallization (if necessary) If the enantiomeric excess is not satisfactory, recrystallize the diastereomeric salt from a suitable solvent.This step is often necessary to achieve high enantiomeric purity.
6. Liberation of the Free Amine Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine.Ensure the pH is sufficiently basic to fully deprotonate the amine.
7. Extraction Extract the free amine into an organic solvent (e.g., ethyl acetate, dichloromethane).Multiple extractions will ensure complete recovery.
8. Final Product Dry the organic layer over a drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

Troubleshooting Guide & FAQs: Chiral HPLC

Chiral HPLC is an excellent method for both analytical determination of enantiomeric excess and for preparative separation.

Frequently Asked Questions (FAQs):

Q1: I'm not seeing any separation of the enantiomers on my chiral column. What should I try?

A1: No separation indicates a lack of differential interaction between the enantiomers and the chiral stationary phase (CSP).

  • Column Selection: The choice of CSP is the most critical factor.[6] For amino alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[8] Pirkle-type columns can also be effective.[13] You may need to screen several different columns.

  • Mobile Phase: The mobile phase composition significantly impacts the separation. In normal-phase chromatography, varying the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol) is the primary way to optimize resolution.[8]

  • Additives: For basic compounds like amines, adding a small amount of a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase can improve peak shape and sometimes resolution.[8]

Q2: The peaks are broad, and the resolution is poor.

A2: Poor peak shape can be due to several factors.

  • Mobile Phase Modifier: As mentioned above, adding a basic modifier can significantly improve the peak shape for amines by reducing tailing.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.

  • Temperature: Column temperature can affect the thermodynamics of the chiral recognition process. Experimenting with different column temperatures (both above and below ambient) can sometimes improve resolution.

Q3: How do I determine the elution order of the enantiomers?

A3: To determine which peak corresponds to the (R)- and (S)-enantiomer, you need to inject a standard of a known enantiomer. If an enantiomerically pure standard is not available, you can sometimes use chemical reasoning or comparison to structurally similar compounds, but this is not definitive.

Experimental Protocol: Chiral HPLC Analysis

This protocol is a starting point for method development.

Parameter Recommendation Optimization & Troubleshooting
Column Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IC, ID)Screen different CSPs if the initial choice does not provide separation.
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v)Vary the ratio of hexane to isopropanol (e.g., from 95:5 to 80:20). The addition of 0.1% diethylamine can improve peak shape.
Flow Rate 1.0 mL/minAdjust between 0.5 and 1.5 mL/min to optimize resolution and analysis time.
Detection UV at a suitable wavelength (e.g., 220 nm or 254 nm)Select a wavelength where the analyte has strong absorbance.
Column Temperature AmbientExperiment with temperatures between 15°C and 40°C.
Sample Preparation Dissolve the sample in the mobile phase or a compatible solvent.Ensure the sample is fully dissolved and filtered before injection.

Visualizing the Workflows

Diastereomeric Crystallization Workflow

G racemate Racemic Amine (R/S)-2-Amino-2-(3,4-dimethylphenyl)propan-1-ol salt_formation Salt Formation in Solvent racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts (R,R) and (S,R) salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Salt (e.g., (R,R)) liberation_R Liberation of Amine (Base Treatment) less_soluble_salt->liberation_R mother_liquor Mother Liquor (Enriched in (S,R) salt) liberation_S Liberation of Amine (Base Treatment) mother_liquor->liberation_S filtration->less_soluble_salt Solid filtration->mother_liquor Liquid pure_R Enriched (R)-Amine liberation_R->pure_R pure_S Enriched (S)-Amine liberation_S->pure_S

Caption: Workflow for chiral resolution via diastereomeric crystallization.

Chiral HPLC Workflow

G sample_prep Sample Preparation (Dissolve Racemate) injection Injection sample_prep->injection hplc_system HPLC System injection->hplc_system chiral_column Chiral Column (CSP) hplc_system->chiral_column detector Detector (UV) chiral_column->detector chromatogram Chromatogram (Separated Peaks) detector->chromatogram fraction_collection Fraction Collection (Preparative HPLC) chromatogram->fraction_collection For Preparative Scale enantiomer_1 Pure Enantiomer 1 fraction_collection->enantiomer_1 enantiomer_2 Pure Enantiomer 2 fraction_collection->enantiomer_2

Sources

Troubleshooting

Technical Support Center: Chiral HPLC Separation of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol

Welcome to the technical support center for the chiral HPLC separation of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral HPLC separation of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the scientific principles behind them, ensuring a robust and reliable separation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chiral separation of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol.

Issue 1: Poor or No Enantiomeric Resolution

Question: I am not seeing any separation between the enantiomers of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol. What should I do?

Answer:

Achieving enantiomeric resolution is dependent on the differential interaction of the enantiomers with the chiral stationary phase (CSP). If you are not observing any separation, a systematic approach to optimizing your method is necessary.

Step-by-Step Troubleshooting:
  • Verify Column Selection: The choice of CSP is critical. For amino alcohols like 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol, polysaccharide-based CSPs are often the first choice.

    • Recommended Action: If you are not using a polysaccharide-based column (e.g., Chiralpak® or Chiralcel®), consider switching to one. If you are already using one, try a different column from the same family or a CSP with a different chiral selector. A screening approach with multiple columns is often the most effective strategy.[1][2]

  • Optimize the Mobile Phase: The mobile phase composition directly influences the interactions between the analyte and the CSP.

    • Normal Phase: Ensure a basic additive is present in your mobile phase (e.g., 0.1% diethylamine or butylamine) to prevent peak tailing and improve interaction with the CSP.[1][3] Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane or heptane mobile phase.[4]

    • Polar Organic Mode: This can be an alternative to normal phase. A mobile phase of acetonitrile with a small amount of methanol or ethanol can be effective.

    • Reversed Phase: While less common for this type of compound, it can be attempted with compatible columns.

  • Consider Derivatization: If direct separation is unsuccessful, derivatizing the amine with a reagent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can enhance interactions with the CSP and improve the chances of separation.[1][5]

  • Adjust Temperature and Flow Rate:

    • Lowering the temperature can sometimes improve resolution by increasing the interaction differences between the enantiomers and the CSP.

    • Decreasing the flow rate can also enhance resolution by allowing more time for these interactions to occur.[1]

Issue 2: Peak Tailing or Broad Peaks

Question: My peaks for the enantiomers of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol are tailing or very broad. How can I improve the peak shape?

Answer:

Peak tailing for basic compounds like amines is often due to strong interactions with residual acidic silanol groups on the silica support of the CSP.[6][7][8]

Troubleshooting & Optimization:
  • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to the mobile phase.

    • Recommended Additives: Diethylamine (DEA), triethylamine (TEA), or butylamine at a concentration of 0.1-0.5% (v/v) are typically effective.[3] These additives compete with the basic analyte for active sites on the stationary phase, leading to more symmetrical peaks.

  • Optimize Modifier Concentration: Start with 0.1% and gradually increase the concentration if tailing persists. Be aware that excessive amounts of the modifier can sometimes reduce retention and resolution.

  • Check Column Health: A decline in peak shape over time can indicate column degradation or contamination.

    • Action: Try flushing the column with a strong solvent (as recommended by the manufacturer) or, if the problem persists, consider replacing the column.[9]

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

Issue 3: Irreproducible Retention Times

Question: I am observing significant drift in the retention times of my peaks between injections. What could be the cause?

Answer:

Fluctuating retention times can be caused by several factors:

  • Insufficient Column Equilibration: Chiral columns, especially when using mobile phases with additives, can require longer equilibration times than standard achiral columns. Ensure the system is stable before starting your analytical run.[1]

  • Mobile Phase Composition:

    • Evaporation: If you are using volatile solvents like hexane, ensure your mobile phase reservoir is properly covered to prevent selective evaporation and changes in composition over time.[1]

    • Inaccurate Preparation: Precisely measure all mobile phase components to ensure consistency between batches.

  • Temperature Fluctuations: A stable column temperature is crucial for reproducible retention times. Use a column oven to maintain a constant temperature.

  • System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect retention times.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for method development for the chiral separation of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol?

A1: A systematic approach starting with column screening is recommended.

Experimental Protocol: Initial Method Development

  • Column Screening: Screen a set of at least three different polysaccharide-based chiral columns (e.g., Chiralpak® IA, Chiralpak® IB, Chiralcel® OD-H).

  • Initial Mobile Phase: Use a standard mobile phase for the initial screening, such as Hexane/Isopropanol (90:10 v/v) + 0.1% DEA.

  • Flow Rate: Start with a flow rate of 1.0 mL/min.

  • Temperature: Maintain a constant temperature, for example, 25 °C.

  • Detection: UV at a low wavelength (e.g., 210-220 nm) if the compound lacks a strong chromophore.

From these starting conditions, you can optimize the separation by varying the alcohol content in the mobile phase and trying different alcohol modifiers (e.g., ethanol).

Q2: How do I choose between normal-phase and reversed-phase chromatography for this separation?

A2: For amino alcohols like 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol, normal-phase chromatography is generally the preferred mode for chiral separation on polysaccharide-based CSPs. The hydrogen bonding and dipole-dipole interactions that are crucial for chiral recognition are often stronger in non-polar mobile phases.[10] Reversed-phase chromatography can be attempted, but it is typically less successful for this class of compounds.

Q3: Is derivatization necessary for the chiral separation of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol?

A3: Not necessarily. Direct separation of amino alcohols is often achievable.[11][12] However, if direct methods fail to provide adequate resolution or if detection sensitivity is low, derivatization can be a useful strategy.[1] Derivatization can introduce functional groups that enhance chiral recognition and/or allow for more sensitive detection (e.g., fluorescence).[5]

Q4: Can I use supercritical fluid chromatography (SFC) for this separation?

A4: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often faster and uses less solvent. The same polysaccharide-based columns used in HPLC are typically effective in SFC. The mobile phase in SFC is usually supercritical carbon dioxide with a small amount of a polar co-solvent (e.g., methanol or ethanol) and an additive (e.g., DEA).

Data Presentation & Visualization

Table 1: Hypothetical Column Screening Results

The following table provides a hypothetical summary of results from a column screening experiment for 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol to illustrate how data can be presented.

Chiral Stationary PhaseMobile PhaseRetention Factor (k1)Retention Factor (k2)Selectivity (α)Resolution (Rs)
Chiralpak® IAHexane/IPA (90:10) + 0.1% DEA2.52.81.121.8
Chiralpak® IBHexane/IPA (90:10) + 0.1% DEA3.13.21.030.8
Chiralcel® OD-HHexane/IPA (90:10) + 0.1% DEA4.25.01.192.5

IPA: Isopropanol, DEA: Diethylamine

Diagrams
Troubleshooting Workflow for Poor Resolution

PoorResolutionWorkflow Start Poor or No Resolution CheckColumn Verify CSP Selection (Polysaccharide-based?) Start->CheckColumn OptimizeMP Optimize Mobile Phase (Additive & Modifier Ratio) CheckColumn->OptimizeMP Correct CSP Success Resolution Achieved CheckColumn->Success Switching CSP Works AdjustConditions Adjust Temperature & Flow Rate OptimizeMP->AdjustConditions No Improvement OptimizeMP->Success Resolution Improved ConsiderDeriv Consider Derivatization AdjustConditions->ConsiderDeriv Still No Resolution AdjustConditions->Success Resolution Improved ConsiderDeriv->Success Separation Successful

Caption: A flowchart for troubleshooting poor enantiomeric resolution.

Logical Relationship of Parameters Affecting Peak Shape

PeakShapeParameters PeakTailing Peak Tailing SymmetricalPeak Symmetrical Peak PeakTailing->SymmetricalPeak Is Resolved To Silanol Silanol Interactions Silanol->PeakTailing BasicAnalyte Basic Nature of Analyte BasicAnalyte->PeakTailing BasicAdditive Basic Additive (e.g., DEA) BasicAdditive->Silanol Competes With BasicAdditive->SymmetricalPeak Mitigates

Caption: Factors influencing peak shape in the analysis of basic compounds.

References

  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY, 40(3), 169-174. [Link]

  • Hyun, M. H., Min, H. J., & Cho, Y. J. (2003). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 41(4), 196-200. [Link]

  • Seo, J., Lee, J., & Lee, W. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(6), 469-483. [Link]

  • Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Seo, J., Lee, J., & Lee, W. (2023). Amino alcohol-derived chiral stationary phases. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Wang, Y., & Wenslow, R. M. (2004). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1040(2), 169-176. [Link]

  • Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chromatography Solutions. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1345. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Sumika Chemical Analysis Service. (n.d.). SUMICHIRAL OA columns. [Link]

  • Zhang, C., Huang, W. X., Chen, Z., & Rustum, A. M. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(30), 4965-4970. [Link]

  • Zhang, Y., & Wang, Y. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 793-813. [Link]

  • ResearchGate. (n.d.). Enantioselective HPLC profiles (5% isopropanol in n-hexane) of 1: (a) synthetic (±) mixture. [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2019). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 24(7), 1317. [Link]

  • Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 163-172. [Link]

  • Lee, J., Lee, S., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 191-199. [Link]

  • Tiritan, M. E., Pinto, M., & Fernandes, C. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3345. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol. This valuable chiral buildin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol. This valuable chiral building block, like many 2-amino alcohols, presents unique challenges when transitioning from laboratory to pilot or manufacturing scale.[1][2] This document is structured to address specific, practical issues encountered during synthesis, purification, and analysis, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Plausible Synthetic Pathway & Core Challenges

The synthesis of α,α-disubstituted amino alcohols like 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol is challenging due to steric hindrance around the quaternary carbon center.[3] A common and robust strategy involves the reduction of the corresponding α-amino acid ester. This approach is often favored in industrial settings due to the availability of starting materials and the reliability of the reduction step.

A plausible synthetic route begins with the appropriate α-amino acid precursor, which is then esterified and subsequently reduced to the target amino alcohol.

G cluster_0 Synthesis Workflow A 2-Amino-2-(3,4-dimethylphenyl)propanoic Acid B Esterification (e.g., EtOH, H+) A->B C Ethyl 2-Amino-2-(3,4-dimethylphenyl)propanoate B->C D Reduction (e.g., LiAlH4 in THF) C->D E Crude 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol D->E F Purification (e.g., Salt Formation & Recrystallization) E->F G Pure Product F->G G cluster_1 Potential Side Reactions Start Ethyl 2-Amino-2-(3,4-dimethylphenyl)propanoate Desired Target Amino Alcohol Start->Desired LiAlH4 (Desired Path) Impurity1 Unreacted Starting Material (Incomplete Reaction) Start->Impurity1 Insufficient LiAlH4 / Time

Caption: Primary reaction pathway and common incomplete reaction byproduct.

Issue 3: Product Isolation and Purification Challenges

Question: The final amino alcohol product is difficult to purify. It has high water solubility, making extraction inefficient, and it seems to decompose during vacuum distillation. What are robust, scalable purification methods?

Answer: The amphoteric nature and high polarity of amino alcohols make them notoriously difficult to purify. Thermal instability is also a common issue. [4] Recommended Purification Strategies:

  • Purification via Salt Formation (Highly Recommended):

    • Principle: Reacting the basic amino group with an acid creates an ionic salt, which is typically a crystalline solid with much lower solubility in organic solvents. This allows for effective purification via recrystallization.

    • Protocol:

      • Dissolve the crude amino alcohol in a suitable organic solvent (e.g., isopropanol, ethyl acetate).

      • Slowly add a solution of HCl in isopropanol or diethyl ether until the pH is acidic (pH ~2-3).

      • The hydrochloride salt will precipitate. Cool the mixture to maximize precipitation.

      • Filter the solid salt and wash with cold solvent (e.g., diethyl ether) to remove non-basic impurities.

      • Recrystallize the salt from a suitable solvent system (e.g., ethanol/water, methanol/ether) to achieve high purity.

      • The free base can be regenerated by dissolving the pure salt in water and adding a strong base (e.g., NaOH) followed by extraction.

  • Optimized Liquid-Liquid Extraction:

    • Principle: The distribution of the amino alcohol between aqueous and organic phases is highly pH-dependent.

    • Procedure: During workup, ensure the aqueous layer is made strongly basic (pH > 12) with NaOH or KOH to fully deprotonate the ammonium species, which significantly reduces its water solubility. Use a more polar extraction solvent like dichloromethane or a 9:1 mixture of dichloromethane/isopropanol. Use a salting-out effect by saturating the aqueous layer with NaCl to further decrease the product's solubility in water.

  • Avoid High-Temperature Distillation:

    • Cause: Amino alcohols can undergo decomposition or self-condensation at elevated temperatures.

    • Alternative: If distillation is necessary, use a short-path distillation apparatus under high vacuum to minimize the residence time at high temperatures. However, salt formation is the superior method for achieving high purity at scale. [4]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The primary hazard is the use of Lithium Aluminum Hydride (LiAlH₄). It is a water-reactive, pyrophoric solid that can ignite upon contact with moisture or air. Large-scale reactions must be conducted in a controlled environment by trained personnel with appropriate fire-suppression equipment (Class D fire extinguisher for metal fires). The quenching process generates hydrogen gas, which is highly flammable and requires adequate ventilation and an inert atmosphere (Nitrogen or Argon).

Q2: What in-process controls (IPCs) are recommended to monitor the reaction? A2:

  • Thin-Layer Chromatography (TLC): A simple and effective way to monitor the disappearance of the starting ester. Use a suitable stain like ninhydrin to visualize the amine-containing product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material to product and can resolve key impurities.

  • Proton NMR (¹H NMR): Taking a sample from the reaction (after careful quenching) can confirm the disappearance of the ester's ethyl group signals and the appearance of the new CH₂OH signal.

Q3: My process requires a single enantiomer. How does this impact the scale-up strategy? A3: Achieving high enantiopurity requires a strategy from the very beginning.

  • Chiral Starting Material: The most straightforward approach is to start with the enantiomerically pure 2-amino-2-(3,4-dimethylphenyl)propanoic acid. The reduction with LiAlH₄ generally does not affect the stereocenter.

  • Asymmetric Synthesis: Modern methods like biocatalysis or asymmetric reduction of a corresponding ketone precursor can be employed. [5][6]These methods can offer high stereoselectivity but may require significant process development.

  • Chiral Resolution: If a racemic mixture is synthesized, it can be resolved into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or mandelic acid), followed by fractional crystallization.

Section 4: Exemplary Protocols

Protocol 1: Scale-Up Reduction of Ethyl 2-Amino-2-(3,4-dimethylphenyl)propanoate

Disclaimer: This protocol is a representative example and must be adapted and optimized for specific equipment and safety procedures.

  • Reactor Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and condenser is rendered inert by purging with dry nitrogen.

  • Charging: Charge the reactor with a solution of Ethyl 2-Amino-2-(3,4-dimethylphenyl)propanoate (1.0 kg, 4.25 mol) in anhydrous THF (20 L).

  • Cooling: Cool the solution to 0-5 °C using an external cooling bath.

  • LiAlH₄ Addition: In a separate, inerted vessel, prepare a slurry of LiAlH₄ (242 g, 6.38 mol, 1.5 eq) in anhydrous THF (5 L). Slowly add this slurry to the reactor via a cannula or pressure-equalizing dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux (approx. 65 °C) for 4 hours.

  • Monitoring: Monitor the reaction for completion by TLC or HPLC.

  • Workup (Quench): Cool the reaction back to 0-5 °C. Very slowly and carefully, add water (242 mL) dropwise, followed by 15% aqueous NaOH (242 mL), and finally water (726 mL). A thick, white precipitate should form.

  • Filtration: Stir the resulting slurry vigorously for 1 hour, then filter through a bed of celite. Wash the filter cake thoroughly with additional THF (3 x 2 L).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude amino alcohol.

Protocol 2: Purification via Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude product from Protocol 1 in isopropanol (5 L).

  • Acidification: Cool the solution to 10-15 °C and slowly add a 4M solution of HCl in isopropanol until the pH of a wet sample on pH paper is ~2.

  • Precipitation: The hydrochloride salt will precipitate. Stir the slurry at 0-5 °C for 2 hours to maximize crystallization.

  • Isolation: Filter the solid product, wash the cake with cold isopropanol (1 L) followed by diethyl ether (2 L).

  • Drying: Dry the pure white crystalline salt in a vacuum oven at 40-50 °C to a constant weight.

References

  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143. Available at: [Link]

  • Zhang, X., et al. (2024). Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. MDPI. Available at: [Link]

  • CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol. Google Patents.
  • Contente, M. L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. Available at: [Link]

  • Balsevich, J. (1959). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Science Publishing. Available at: [Link]

  • Wu, S., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Van der Zorren, C., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: By-product Identification in the Synthesis of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol

Introduction Welcome to the technical support center for the synthesis of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the identification and characterization of by-products. Achieving high purity of the target compound is critical for its downstream applications, and a thorough understanding of potential impurities is the first step toward optimizing the synthetic process. This document provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions, all grounded in established chemical principles.

Proposed Synthetic Pathway: Reductive Amination

A common and efficient method for the synthesis of 2-amino-2-aryl-propan-1-ol derivatives is the reductive amination of an α-hydroxy ketone.[1] In the case of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol, a plausible starting material is 1-hydroxy-2-(3,4-dimethylphenyl)propan-2-one. The reaction proceeds via the formation of an imine intermediate with an amine source, such as ammonia, followed by in-situ reduction.[2]

G cluster_0 Proposed Synthesis of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol cluster_1 Potential By-product Formation A 1-Hydroxy-2-(3,4-dimethylphenyl)propan-2-one B Imine Intermediate A->B + NH3 - H2O A->B D Unreacted Starting Material A->D Incomplete Reaction C 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol (Target Product) B->C [Reducing Agent] e.g., NaBH3CN B->C B->C G Cyanide Adduct (if using NaBH3CN) B->G Side reaction of reducing agent E Over-reduction Product C->E Harsh Conditions F Diastereomers C->F Non-selective reduction

Caption: Proposed synthetic route and potential by-product formation pathways.

Frequently Asked Questions (FAQs)

Q1: My final product shows multiple spots on the TLC plate, even after purification. What could these be?

A1: Multiple spots on a TLC plate suggest the presence of several compounds. Besides your target molecule, these could be:

  • Unreacted Starting Material: The starting ketone, 1-hydroxy-2-(3,4-dimethylphenyl)propan-2-one, is more nonpolar than the amino alcohol product and will likely have a higher Rf value.

  • Intermediate Imine: The imine formed from the ketone and ammonia may not have been fully reduced.[2] This intermediate is often unstable but can sometimes be observed.

  • Diastereomers: The target molecule has two chiral centers, meaning it can exist as different stereoisomers. If the reduction of the imine is not stereoselective, you may have a mixture of diastereomers, which can sometimes be separated by TLC.

  • Over-alkylation Products: If a primary amine is used as the nitrogen source instead of ammonia, there is a risk of forming secondary and tertiary amine by-products.[3][4]

Q2: My Mass Spectrometry (MS) data shows a peak with a mass-to-charge ratio (m/z) that is inconsistent with my target product. What could this peak represent?

A2: An unexpected m/z value can indicate several possibilities:

  • Higher m/z:

    • Adduct Formation: Your molecule may have formed an adduct with a solvent molecule (e.g., +23 for sodium, +39 for potassium, +18 for ammonium) during ionization.

    • Dimerization: Two molecules of your product or an intermediate may have dimerized.

    • Over-alkylation: If you used an alkylamine, you might see peaks corresponding to the addition of more than one substrate molecule to the amine.[3]

  • Lower m/z:

    • Fragmentation: The peak could be a fragment of your target molecule that formed in the ion source.

    • Unreacted Starting Material: The starting ketone will have a lower molecular weight than the final amino alcohol.

Q3: The ¹H NMR spectrum of my product is complex, with more peaks than expected. How can I interpret this?

A3: A complex NMR spectrum often points to a mixture of compounds.

  • Presence of Diastereomers: Diastereomers are chemically distinct and will have different chemical shifts, leading to a doubling of some or all peaks in the NMR spectrum.

  • Residual Starting Material: Look for the characteristic signals of the starting ketone.

  • Solvent Impurities: Ensure that the peaks do not correspond to residual solvents from your reaction or purification (e.g., ethyl acetate, hexane, methanol).

  • By-products from the Reducing Agent: If sodium cyanoborohydride (NaBH₃CN) was used, there is a possibility of forming a cyanide adduct, which would introduce a nitrile group and alter the spectrum.[2][5]

Troubleshooting Guide

By-product Summary Table
By-product NamePlausible StructureExpected Molecular Weight ( g/mol )Key Analytical Signatures
Target Product: 2-Amino-2-(3,4-dimethylphenyl)propan-1-olC₁₁H₁₇NO179.26MS: m/z 180.1 [M+H]⁺. ¹H NMR: Signals for the aromatic protons, the CH₂OH group, and the C(NH₂)(CH₃) group.
Unreacted Starting Material: 1-Hydroxy-2-(3,4-dimethylphenyl)propan-2-oneC₁₁H₁₄O₂178.23MS: m/z 179.1 [M+H]⁺. IR: Strong C=O stretch (~1710 cm⁻¹). ¹³C NMR: Ketone carbonyl signal (~200-210 ppm).
Imine Intermediate C₁₁H₁₅N161.24MS: m/z 162.1 [M+H]⁺. IR: C=N stretch (~1640-1690 cm⁻¹). Often unstable and hydrolyzes back to the ketone.
Diastereomers C₁₁H₁₇NO179.26HPLC: May appear as two closely eluting peaks on a chiral column. NMR: Doubling of signals for the chiral centers and adjacent protons.
Cyanide Adduct C₁₂H₁₆N₂O204.27MS: m/z 205.1 [M+H]⁺. IR: C≡N stretch (~2220-2260 cm⁻¹).
Analytical Workflow for By-product Identification

G cluster_0 Analytical Workflow A Crude Reaction Mixture B HPLC-MS Analysis A->B C Initial Assessment: - Purity Check - Identify Knowns - m/z of Unknowns B->C D Isolate Impurity (Prep-HPLC or Column Chromatography) C->D Impurity > 0.1% E Structural Elucidation D->E F NMR Spectroscopy (¹H, ¹³C, 2D) E->F G High-Resolution MS (Elemental Composition) E->G H FTIR Spectroscopy (Functional Groups) E->H I By-product Structure Confirmed F->I G->I H->I

Caption: A systematic workflow for the identification of by-products.

HPLC Troubleshooting
IssuePossible CauseRecommended Solution
Peak Tailing - Secondary interactions between the basic amine and acidic silanols on the column. - Column overload.- Add a small amount of a basic modifier (e.g., 0.1% triethylamine or ammonia) to the mobile phase. - Reduce the injection volume or sample concentration.
Shifting Retention Times - Inconsistent mobile phase preparation.[6] - Temperature fluctuations.[7] - Column degradation.- Prepare fresh mobile phase and ensure accurate pH measurement. - Use a column oven to maintain a constant temperature. - Use a guard column and replace the analytical column if necessary.
Ghost Peaks - Contamination in the mobile phase or injector carryover.- Use high-purity solvents and filter the mobile phase. - Implement a needle wash step between injections.
Experimental Protocols
Protocol 1: HPLC-MS Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the crude reaction mixture or purified product.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Data Analysis: Identify the m/z of the main product and any co-eluting peaks. Propose elemental compositions for the observed ions if using a high-resolution instrument.

Protocol 2: NMR Sample Preparation for Structural Elucidation
  • Sample Preparation:

    • Isolate the by-product of interest using preparative HPLC or column chromatography.

    • Ensure the isolated fraction is free of solvents by drying under high vacuum.

    • Dissolve 5-10 mg of the isolated by-product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment).

  • NMR Analysis:

    • ¹H NMR: Acquire a standard proton NMR spectrum to determine the number and types of protons present.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number and types of carbon atoms.

    • 2D NMR (if necessary): If the structure is not clear from 1D NMR, perform 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to identify proton-carbon one-bond correlations), and HMBC (to identify proton-carbon long-range correlations) to assemble the molecular structure.

Minimizing By-product Formation

  • Control of Reaction Temperature: Low temperatures during the addition of the reducing agent can help to control the stereoselectivity of the reduction and minimize side reactions.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often a milder and more selective reducing agent for reductive aminations than sodium cyanoborohydride and avoids the formation of toxic cyanide by-products.[8]

  • pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for imine formation without causing significant decomposition of the starting materials or products.[2]

  • Stoichiometry: Careful control of the stoichiometry of the reactants can prevent side reactions. An excess of the amine source can help to drive the reaction to completion but may complicate purification.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

By carefully monitoring your reaction with the analytical techniques described and optimizing the reaction conditions, you can significantly improve the purity and yield of your 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol synthesis.

References

  • LC Resources. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • HALO. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Gotor, V., et al. (2006). Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis. Tetrahedron: Asymmetry, 17(3), 372-376.
  • Hoover, F. W., & Hass, H. B. (1947). Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. The Journal of Organic Chemistry, 12(4), 506-509.
  • Senthilkumar, P., Srinivas, V., & Sivakumar, M. N. (2018). Synthesis of 2-Amino-3-Phenylpropan-1-Ol Compounds From Baylis-Hillman Derivatives, Carbon Nanotube, Kinetic, Lifetime and Biological Studies. Rasayan Journal of Chemistry, 11(2), 643-649.
  • ResearchGate. (2025, August 6). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Retrieved from [Link]

  • Rasayan J. Chem. (2018). SYNTHESIS OF 2-AMINO-3-PHENYLPROPAN-1-OL COMPOUNDS FROM BAYLIS-HILLMAN DERIVATIVES, CARBON NANOTUBE, KINETIC, LIFETIME AND BIOLOGICAL STUDIES. Retrieved from [Link]

  • Semantic Scholar. (2022, August 3). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed inter. Retrieved from [Link]

  • Google Patents. (n.d.). EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
  • Taylor & Francis. (n.d.). Reductive amination – Knowledge and References. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Organic Chemistry Portal. (n.d.). 1,3-amino alcohol synthesis by hydroxylation. Retrieved from [Link]

  • ScholarWorks at WMU. (2016, December). Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enantiomeric Enrichment of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol

Executive Summary & Molecule Profile User Query: "How do I increase the enantiomeric excess ( ) of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol?" Technical Context: This molecule is a quaternary amino alcohol (specifically,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "How do I increase the enantiomeric excess (


) of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol?"

Technical Context: This molecule is a quaternary amino alcohol (specifically, an


-methyl-

-arylalaninol analog). The presence of the quaternary stereocenter at the

-position creates significant steric hindrance, rendering standard enzymatic kinetic resolutions (e.g., Lipase/acyl donor) significantly slower and less selective than for secondary alcohols.

Primary Recommendation: The most robust industrial method for this class is Chemical Resolution via Diastereomeric Salt Formation , followed by Fractional Recrystallization .

Molecule Specifications
FeatureDetailImplication for Resolution
Core Structure 2-Amino-2-arylpropan-1-olQuaternary Carbon (Sterically crowded)
Basicity Primary Amine (

)
Ideal for salt formation with chiral acids
Solubility Moderate in alcohols; Low in non-polarRequires polar protic solvents for resolution
Critical Risk Oiling out of diastereomeric saltsStrict temperature control required

Diagnostic Module: Validating Your Analytics

Before attempting enrichment, you must ensure your analytical method is not masking the true


.
Troubleshooting Guide: Chiral HPLC

Issue: "I see a single broad peak" or "Shoulders instead of separation."

Root Cause: Amino alcohols are basic. They interact with residual silanols on the silica backbone of Chiral Stationary Phases (CSPs), causing peak tailing that obscures


 data.

Corrective Protocol (Standard Operating Procedure):

  • Column Selection:

    • Primary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Secondary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase Optimization:

    • Base Additive (MANDATORY): You must add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. This blocks silanol sites.

    • Typical Mix: Hexane : Isopropanol : DEA (90 : 10 : 0.1).

  • Sample Prep:

    • Do NOT inject the salt directly. Free-base the sample (aq. NaOH / extraction into DCM) before injection to protect the column and ensure accurate quantitation.

Core Protocol: Classical Resolution (Diastereomeric Crystallization)[4]

This is the "Workhorse" method. We utilize the solubility difference between the


-salt and 

-salt.[1][2][3]
Reagents
  • Resolving Agent: L-(+)-Tartaric Acid (inexpensive, first choice) or (-)-Dibenzoyl-L-tartaric acid (DBTA) (higher molecular weight, often better crystallinity for lipophilic amines).

  • Solvent System: Ethanol (95%) or Methanol/Water mixtures.

Step-by-Step Workflow
  • Stoichiometry: Use 0.5 to 1.0 equivalents of the resolving agent relative to the racemic amine.

    • Note: Using 0.5 eq (the "Pope-Peachey" method) often yields higher

      
       in the first pass because the "wrong" enantiomer remains as a free base in solution.
      
  • Dissolution: Dissolve the racemic amine in boiling Ethanol. Add the Resolving Agent (dissolved in hot Ethanol).

  • Crystallization: Allow to cool slowly to room temperature (over 4-6 hours).

    • Critical Control Point: If the solution turns cloudy instantly, reheat and add 10% more solvent. Rapid precipitation traps the wrong isomer (low

      
      ).
      
  • Filtration: Collect the crystals (The Salt).

  • Liberation: Treat a small aliquot of the salt with 1M NaOH, extract into ether, and check

    
     via HPLC.
    
Decision Logic for Resolution

ResolutionLogic Start Start: Racemic Amine SaltForm Form Salt with L-Tartaric Acid (0.5 - 1.0 eq) Start->SaltForm CheckEE Check ee% (HPLC) Crystallize Crystallize (Slow Cool) SaltForm->Crystallize Measure Measure Crystal ee% Crystallize->Measure HighEE ee > 95%? Measure->HighEE Recryst Recrystallize Salt (Solvent: MeOH/EtOH) HighEE->Recryst No (60-90%) FreeBase Free Base (NaOH) Final Product HighEE->FreeBase Yes SwitchAgent Switch Agent (Try DBTA or Mandelic Acid) HighEE->SwitchAgent No (<10%) Recryst->Measure

Figure 1: Decision Matrix for Chemical Resolution. Note the loop for recrystallization if initial enrichment is moderate.

Advanced Troubleshooting: "The Plateau"

Scenario: You have reached 85%


 but cannot get to >99% despite repeated recrystallizations.

Mechanistic Insight: You are likely facing a Eutectic Composition issue or a Solid Solution formation where the impurity is incorporated into the crystal lattice.

Solution: The "Swish" (Trituration) Technique

Instead of fully dissolving the salt, perform a hot slurry wash.

  • Suspend the 85%

    
     salt in a solvent where it is sparingly soluble (e.g., Isopropanol or Acetone).
    
  • Heat to reflux for 30 minutes (do not dissolve completely).

  • Cool and filter.

  • Mechanism: The surface impurities (the minor enantiomer) dissolve preferentially into the mother liquor, leaving the highly enriched crystal core intact.

Solution: Recrystallization of the Free Base

If the salt method stalls:

  • Liberate the amine (Free base, 85%

    
    ).
    
  • Recrystallize the amine itself from Hexane/Toluene.

  • Why? Chiral amines often exhibit Non-Linear Effects (Horeau Principle). The racemate may be more soluble than the pure enantiomer (or vice versa). If the racemate is more soluble, the crystals will be enriched in the major enantiomer.

FAQ: Common User Issues

Q1: My salt is "oiling out" instead of crystallizing. What do I do?

  • A: This is common with aryl-alkyl amines.

    • Fix 1: Reheat and add a "seed crystal" of the pure salt if available.

    • Fix 2: Add a non-polar anti-solvent (e.g., MTBE or Hexane) dropwise to the hot solution until slight turbidity persists, then cool.

    • Fix 3: Scratch the glass wall of the flask with a glass rod to induce nucleation.

Q2: Can I use enzymes (Lipases) for this?

  • A: Proceed with caution. While Candida antarctica Lipase B (CAL-B) is standard for secondary alcohols, your molecule has a quaternary center .

    • Expectation: Reaction rates will be 10-50x slower.

    • Strategy: If you must use enzymes, use vinyl acetate as the acyl donor in MTBE at 40°C. Monitor conversion closely; stop exactly at 50% conversion.

Q3: Which resolving agent works best for the "3,4-dimethyl" substitution pattern?

  • A: The 3,4-dimethyl group increases lipophilicity compared to the unsubstituted phenyl analog.

    • Recommendation: If Tartaric Acid (too polar) fails to crystallize, switch to Dibenzoyl-L-tartaric acid (DBTA) . The benzoyl groups on the resolving agent interact favorably with the dimethylphenyl ring via

      
      -
      
      
      
      stacking, often facilitating better crystal packing.

References & Grounding

  • Chiral HPLC Method Development:

    • Protocol: BenchChem Application Note on 2-amino-3-(4-aminophenyl)propan-1-ol (Analogous Protocol).

    • Source: (General reference for amino alcohol HPLC).

  • Classical Resolution Mechanisms:

    • Theory: Jacques, J., Collet, A., & Wilen, S. H. Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The definitive text on diastereomeric crystallization).

    • Specifics: "Diastereomeric recrystallization."[4][5][6] Wikipedia. Link.

  • Quaternary Amino Alcohol Resolution:

    • Context: "Separation of Diastereomers Taking Advantage for the Kinetic Control." Gavin Publishers. Link.

  • Enzymatic Limitations:

    • Data: "Enantiomer Separation of Chiral Amines... on Polysaccharide Phases." Yakhak Hoeji. Link.

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol and all resolving agents before use.

Sources

Reference Data & Comparative Studies

Validation

"comparative study of synthesis methods for 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol"

Executive Summary The synthesis of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol presents a specific challenge in organic chemistry: the construction of a sterically hindered quaternary carbon center bearing both an amine an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol presents a specific challenge in organic chemistry: the construction of a sterically hindered quaternary carbon center bearing both an amine and an aryl group, adjacent to a primary alcohol. This scaffold is structurally significant as a core motif in sphingosine-1-phosphate (S1P) receptor modulators (analogous to Fingolimod metabolites) and


-adrenergic agonists.

This guide evaluates two primary synthetic pathways starting from the commercially available 3,4-dimethylacetophenone :

  • The Bucherer-Bergs / Hydantoin Route: The industry standard for stability and yield.

  • The Strecker Synthesis Route: A more direct but equilibrium-sensitive alternative.

Furthermore, we critically analyze the final reduction step, comparing the traditional Lithium Aluminum Hydride (


)  method against the safer, chemoselective Sodium Borohydride/Iodine (

)
system.

Structural Analysis & Synthetic Strategy

The target molecule is an


-amino alcohol with a quaternary 

-carbon.
  • Target: 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol

  • Precursor Logic: The carbon skeleton corresponds to

    
    -methyl-3,4-dimethylphenylalanine . Therefore, the synthesis logically proceeds via the formation of the corresponding amino acid (or its nitrile/hydantoin equivalent) followed by reduction of the carboxyl group to the primary alcohol.
    
The Quaternary Challenge

Direct amination of tertiary alcohols or alkylation of glycine equivalents is often plagued by low yields due to steric hindrance from the 3,4-dimethylphenyl group. Consequently, thermodynamic control via heterocycle formation (Hydantoin) is often superior to kinetic control (Strecker).

Comparative Workflow Visualization

The following diagram illustrates the divergent pathways from the ketone precursor to the final amino alcohol.

SynthesisPathways Start 3,4-Dimethylacetophenone Hydantoin 5-Methyl-5-(3,4-dimethylphenyl)hydantoin (Stable Intermediate) Start->Hydantoin Method A: Bucherer-Bergs (NH4)2CO3, KCN Imine Ketimine Intermediate Start->Imine Method B: Strecker NH4Cl, NH3 AminoAcid 2-Amino-2-(3,4-dimethylphenyl)propanoic Acid Hydantoin->AminoAcid Hydrolysis (NaOH or Ba(OH)2) ReductionChoice Reduction Step (Critical Decision Point) AminoAcid->ReductionChoice Pre-activation Aminonitrile Alpha-Aminonitrile Imine->Aminonitrile KCN Aminonitrile->AminoAcid Acid Hydrolysis (HCl) Target TARGET: 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol ReductionChoice->Target Option 1: LiAlH4 (THF) High Risk / High Yield ReductionChoice->Target Option 2: NaBH4 / I2 High Safety / High Selectivity

Caption: Divergent synthesis of the target amino alcohol. Method A (Solid Blue) is preferred for ketones due to the stability of the hydantoin intermediate.

Detailed Method Comparison

Method A: The Bucherer-Bergs Route (Recommended)

This method utilizes the reaction of the ketone with ammonium carbonate and cyanide to form a hydantoin.[1][2]

  • Mechanism: The ketone forms a cyanohydrin, which is attacked by ammonia and carbon dioxide to cyclize into a 5,5-disubstituted hydantoin.[1]

  • Why it wins: The formation of the hydantoin ring is thermodynamically favorable and often crystallizes out of the reaction mixture, driving the equilibrium forward even for hindered ketones like 3,4-dimethylacetophenone.

Method B: The Strecker Synthesis

This involves the treatment of the ketone with ammonium chloride and cyanide to form an


-aminonitrile.
  • Mechanism: Nucleophilic attack of cyanide on the ketimine.

  • Limitation: For acetophenone derivatives, the equilibrium often favors the starting ketone due to steric strain. The aminonitrile is also prone to retro-Strecker decomposition during hydrolysis.

Comparative Data Matrix
FeatureMethod A: Bucherer-BergsMethod B: Strecker
Starting Material 3,4-Dimethylacetophenone3,4-Dimethylacetophenone
Intermediate Hydantoin (Crystalline, Stable)Aminonitrile (Oil, Unstable)
Yield (Step 1) High (75-90%)Moderate (40-60%)
Purification Precipitation/FiltrationDistillation/Chromatography
Scalability Excellent (Industrial Standard)Poor (Safety concerns with volatile HCN)
Atom Economy Moderate (Loss of Carbonate)High

Critical Optimization: The Reduction Step

Once the intermediate amino acid (2-amino-2-(3,4-dimethylphenyl)propanoic acid) is obtained, it must be reduced to the alcohol. This is the most dangerous step in the workflow.

Option 1: Lithium Aluminum Hydride ( )[3][4][5]
  • Pros: Powerful, rapid reduction.

  • Cons: Pyrophoric, requires anhydrous conditions, incompatible with moisture, expensive, difficult workup (aluminum emulsions).

Option 2: Sodium Borohydride / Iodine ( ) - The Superior Choice
  • Mechanism: In situ generation of Borane (

    
    ) species. The carboxylic acid is activated by iodine/borohydride to an acyloxyborohydride, which is then reduced.
    
  • Pros: Can be run in THF at moderate temperatures; significantly safer than LAH; excellent chemoselectivity (tolerates nitro/cyano groups if present elsewhere).

  • Validation: Research indicates this system provides comparable yields to LAH for amino acids (80-98%) with drastically lower safety overhead [1, 2].

Experimental Protocols

Step 1: Synthesis of 5-Methyl-5-(3,4-dimethylphenyl)hydantoin
  • Reagents: 3,4-Dimethylacetophenone (1.0 eq), Potassium Cyanide (1.2 eq), Ammonium Carbonate (3.0 eq).

  • Solvent: 50% Ethanol/Water.

  • Procedure:

    • Dissolve ammonium carbonate and KCN in water/ethanol.

    • Add ketone dropwise.[3]

    • Heat to 60°C for 18-24 hours.

    • Cool to 0°C. The hydantoin precipitates as a white solid.

    • Filter, wash with water, and dry.

  • Expected Yield: ~85%.

Step 2: Hydrolysis to Amino Acid
  • Reagents: Hydantoin (from Step 1), NaOH (20% aq).

  • Procedure:

    • Reflux the hydantoin in 20% NaOH for 24-48 hours (requires harsh conditions to open the ring).

    • Cool and neutralize with HCl to pH 7 (isoelectric point).

    • The amino acid precipitates. Recrystallize from water/ethanol.

Step 3: Reduction to 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol ( Method)
  • Setup: 3-neck flask,

    
     atmosphere, reflux condenser.
    
  • Reagents: Amino Acid (1.0 eq),

    
     (2.4 eq), 
    
    
    
    (1.0 eq).
  • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend amino acid and

      
       in THF.
      
    • Cool to 0°C.[3][4]

    • Add

      
       in THF dropwise over 30 mins (Evolution of 
      
      
      
      gas - Ventilate ).
    • Allow to warm to Room Temp, then reflux for 18 hours.

    • Quench: Cool to 0°C, carefully add Methanol until effervescence stops.

    • Evaporate solvent.[3] Treat residue with 20% KOH for 4 hours (to break Boron-amine complexes).

    • Extract with Dichloromethane (DCM). Dry over

      
      .[3]
      
    • Concentrate to yield the amino alcohol.[3][5]

References

  • McKennon, M. J., et al. (1993). "A Convenient Reduction of Amino Acids and Their Derivatives."[6] The Journal of Organic Chemistry, 58(13), 3568-3571.

  • Periasamy, M., et al. (2000). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 609(1-2), 137-151.

  • Bucherer, H. T., & Steiner, W. (1934).[7] "Über die Synthese von Hydantoinen." Journal für Praktische Chemie, 140(2), 291–316. (Foundational Bucherer-Bergs reference).[1]

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.

  • Abellán, T., et al. (2011). "Synthesis of 2-amino-3-arylpropan-1-ols." Beilstein Journal of Organic Chemistry, 7, 1754–1759.

Sources

Comparative

A Comparative Guide to the Biological Evaluation of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol

A Senior Application Scientist's Field Guide to Uncovering Novel Bioactivity Abstract: The compound 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol represents a novel chemical entity with uncharacterized biological activity. T...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide to Uncovering Novel Bioactivity

Abstract: The compound 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol represents a novel chemical entity with uncharacterized biological activity. This guide provides a comprehensive framework for the initial biological evaluation of this molecule. Drawing from the known activities of structurally similar compounds, we hypothesize that this molecule may possess antimicrobial or anticancer properties. This document outlines a systematic, two-stage experimental approach to test this hypothesis, beginning with broad-spectrum screening and proceeding to more specific mechanistic assays. We present detailed, step-by-step protocols for these assays and provide a comparative analysis against established reference compounds. The objective is to furnish researchers with a robust methodology to not only validate the potential bioactivity of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol but also to contextualize its performance against relevant benchmarks.

Introduction

The aminopropanol scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules.[1][2] The combination of an amino group and a hydroxyl group provides key hydrogen bonding capabilities, facilitating interactions with various biological targets such as enzymes and receptors.[3][4] Furthermore, the 3,4-dimethylphenyl moiety is found in compounds with diverse pharmacological effects, including antimicrobial and antioxidant activities.[5][6]

Given the lack of published data on 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol, a logical starting point for its biological characterization is to investigate its potential as an antimicrobial or anticancer agent. This guide proposes a direct comparison with two well-characterized compounds:

  • Benzalkonium Chloride: A quaternary ammonium compound with broad-spectrum antimicrobial activity, serving as a positive control for bactericidal and fungicidal assays.[7]

  • Doxorubicin: A potent and widely used chemotherapeutic agent, acting as a positive control for cytotoxicity assays against cancer cell lines.

This guide will provide detailed protocols for an initial screening cascade designed to efficiently assess the biological potential of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol.

Experimental Design & Workflow

Our proposed validation strategy is a two-tiered approach. The first tier focuses on broad-spectrum activity screening (antimicrobial and general cytotoxicity). If promising activity is observed, the second tier involves more specific assays to elucidate the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation A 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol (Test Compound) B Antimicrobial Screening (MIC/MBC Assays) A->B C Cytotoxicity Screening (MTT Assay) A->C D Biofilm Disruption Assay B->D If Active E Apoptosis vs. Necrosis Assay C->E If Active F Target Identification Studies D->F E->F G A 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol B Interaction with Cell Membrane or Intracellular Target A->B C Induction of Oxidative Stress (ROS Production) B->C D Mitochondrial Dysfunction C->D E Caspase Activation D->E F Apoptosis E->F G Cell Death F->G

Caption: A proposed signaling pathway for the cytotoxic activity of the test compound.

Further investigation in Tier 2 would be necessary to validate this proposed mechanism. For instance, a flow cytometry-based assay using Annexin V and Propidium Iodide could differentiate between apoptosis and necrosis. To explore the potential for antioxidant activity, which could be relevant given the 3,4-dihydroxyphenyl-like structure, assays such as the DPPH radical scavenging method could be employed. [6][8]

Conclusion

This guide provides a foundational, yet comprehensive, framework for the initial biological characterization of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol. By systematically comparing its activity against well-established reference compounds, researchers can gain valuable insights into its potential as a novel antimicrobial or anticancer agent. The proposed experimental protocols are robust and widely accepted in the field, ensuring the generation of reliable and publishable data. The subsequent mechanistic studies outlined will be crucial in elucidating its mode of action and determining its potential for further development.

References

  • PubChem. 2-Amino-2-phenylpropan-1-ol. Available from: [Link]

  • Rasayan J. Chem. synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Available from: [Link]

  • PMC. Privileged Scaffolds for Library Design and Drug Discovery. Available from: [Link]

  • PMC. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Available from: [Link]

  • MDPI. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Available from: [Link]

  • PMC. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Available from: [Link]

  • ResearchGate. Chemical structures of a (2S)-2-amino-1-phenylpropan-1-one (cathinone),... Available from: [Link]

  • Wikipedia. Benzalkonium chloride. Available from: [Link]

  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available from: [Link]

  • PMC. Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. Available from: [Link]

  • PubChem. 2-Amino-3-(4-methoxyphenyl)propan-1-ol. Available from: [Link]

  • Google Patents. US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.
  • Taylor & Francis. (S)-2-Amino-3-(2,5-dimethylphenyl)-1,1-diphenyl-1-propanol: Synthesis and Application in Enantioselective Reduction of Prochiral Ketones: Synthetic Communications. Available from: [Link]

  • ResearchGate. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Available from: [Link]

  • ResearchGate. Evaluation of biological properties of 3,3',4,4'-benzophenonetetracarboxylic dianhydride derivatives and their ability to inhibit hexokinase activity. Available from: [Link]

  • Google Patents. US3402203A - Process of preparing n, n-dimethylamino alcohols.
  • ResearchGate. Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Available from: [Link]

Sources

Validation

Comparative Guide: Determining the Absolute Configuration of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol

Executive Summary Target Molecule: 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol Structural Class: Quaternary -amino alcohol.[1] The Challenge: The chiral center at position C2 is quaternary (tetrasubstituted), bearing an am...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol Structural Class: Quaternary


-amino alcohol.[1]
The Challenge:  The chiral center at position C2 is quaternary (tetrasubstituted), bearing an amino group, a methyl group, a hydroxymethyl group, and an electron-rich aryl ring. This lack of a proton at the chiral center renders standard 

H-NMR coupling analysis impossible and complicates classical degradation studies.

This guide objectively compares the three primary methodologies for assigning absolute configuration (


 vs. 

) for this specific structural class: Single Crystal X-Ray Diffraction (SC-XRD) , Vibrational Circular Dichroism (VCD) , and NMR Derivatization (Mosher’s Method) .

Structural Analysis & Methodological Challenges

The molecule presents a specific steric and electronic profile that dictates method selection:

  • Quaternary Center: Eliminates direct chiral proton integration; requires methods that probe spatial arrangement of substituents (Methyl vs. Aryl vs. Hydroxymethyl).

  • Primary Alcohol (-CH

    
    OH):  Provides a reactive handle for derivatization (esters) but introduces conformational flexibility (C1-C2 bond rotation) which can obscure NMR anisotropy effects.
    
  • Primary Amine (-NH

    
    ):  Allows for salt formation (crucial for X-ray) or amide formation, though steric crowding at C2 may retard reaction rates.
    

Comparative Analysis of Methodologies

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

Status: Gold Standard (Definitive) Mechanism: Direct imaging of electron density. Determination of absolute structure via anomalous dispersion (Bijvoet differences).

  • Protocol for 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol:

    • The Problem: The free base is likely an oil or low-melting solid due to the flexible hydroxymethyl arm and non-planar aryl substituents.[1]

    • The Solution (Heavy Atom Rule): Synthesize the Hydrobromide (HBr) or Hydroiodide (HI) salt. The heavy halogen atom (Br/I) provides significant anomalous scattering using standard Cu-K

      
       or Mo-K
      
      
      
      radiation, allowing unambiguous assignment of the Flack parameter even without other chiral centers.
    • Self-Validation: The Flack Parameter (

      
      )  must be calculated.
      
      • 
        : Correct absolute structure.
        
      • 
        : Inverted structure (wrong enantiomer).
        
      • Standard uncertainty

        
         should be 
        
        
        
        for high confidence.[1]
Method B: Vibrational Circular Dichroism (VCD)

Status: Modern Standard (Agile & Non-Destructive) Mechanism: Measures the differential absorption of left vs. right circularly polarized infrared light (


).[2][3] This spectrum is compared against a Density Functional Theory (DFT) calculated spectrum of a chosen enantiomer.[4]
  • Why it wins for this molecule: It requires no crystallization .[1] The molecule can be analyzed directly in solution (e.g., CDCl

    
     or DMSO-d
    
    
    
    ).
  • Protocol:

    • Conformational Search: Use molecular mechanics (MMFF) to find low-energy rotamers of the hydroxymethyl group and amine.

    • DFT Optimization: Optimize geometries and calculate vibrational frequencies (B3LYP/6-31G* or equivalent).

    • Comparison: Align the experimental IR/VCD spectra with the calculated spectra.

    • Self-Validation: The Enantiomeric Similarity Index (ESI) or Sim_VCD score. A score >0.5 (scale -1 to +1) with visual alignment of key carbonyl/amine bending modes confirms the configuration.

Method C: NMR Derivatization (Mosher’s Method)

Status: Accessible but High-Risk for Quaternary Centers Mechanism: Reaction of the primary alcohol with


- and 

-

-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).[5] The phenyl ring of the MTPA auxiliary shields protons on one side of the molecule (

vs

esters), creating predictable chemical shift differences (

).
  • The Risk: For this specific molecule, the chiral center is beta to the oxygen (C2 position). The flexibility of the C1-C2 bond means the "favored conformation" assumed in Mosher's model might be disrupted by the steric bulk of the quaternary methyl/aryl groups.

  • Mitigation: If used, one must analyze the

    
     of the C2-Methyl  group and the Aryl protons .
    
  • Self-Validation: Consistency. All protons on the "left" of the plane must show positive

    
     (or negative, depending on model), and those on the "right" must show the opposite. Random signs indicate conformational failure.[1]
    

Data Comparison Table

FeatureSC-XRD (HBr Salt) VCD (Solution) NMR (Mosher Ester)
Sample State Single Crystal (Required)Liquid / Oil (Preferred)Liquid / Oil
Sample Qty 5–20 mg5–10 mg (Recoverable)2–5 mg (Destructive)
Time to Result 2–7 Days (Crystallization dependent)1–2 Days (Computation dependent)1 Day
Reliability Absolute (100%) High (>95%) Moderate (70-80%)
Key Metric Flack Parameter (

)
Similarity Index (ESI)

Consistency
Cost High (Instrument/Service)High (Software/Instrument)Low (Reagents)
Suitability Best for final drug substance filing.Best for rapid intermediate screening.[1]Good for preliminary checks.[1]

Detailed Experimental Protocols

Protocol 1: Salt Formation & Crystallization for XRD[1]
  • Dissolution: Dissolve 50 mg of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol in 0.5 mL of ethanol.

  • Acidification: Add 1.1 equivalents of 48% aqueous hydrobromic acid (HBr) dropwise.

  • Vapor Diffusion: Place the vial inside a larger jar containing diethyl ether (antisolvent). Seal the outer jar.

  • Harvest: Allow to stand undisturbed for 3-5 days. Colorless prisms should form.

  • Check: Verify crystallinity under a polarizing microscope (birefringence).

Protocol 2: VCD Workflow
  • Measurement: Prepare a 0.1 M solution in CDCl

    
    . Collect IR and VCD spectra (PEM modulation) in the 1000–1800 cm
    
    
    
    range (4-hour accumulation).
  • Computation:

    • Input

      
      -enantiomer structure into conformational search software (e.g., Spartan, Macromodel).
      
    • Select conformers within 3 kcal/mol of global minimum.[1]

    • Run DFT geometry optimization and frequency calculation (Gaussian 16: B3LYP/6-311G(d,p)).

  • Assignment: Compare the Boltzmann-weighted calculated VCD spectrum of the

    
    -enantiomer with the experimental data.
    
    • Match: Sample is

      
      .[5][6][7]
      
    • Mirror Image: Sample is

      
      .
      

Decision Logic (Visualization)

G Start Start: Pure 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol StateCheck Physical State Check Start->StateCheck IsSolid Solid / Crystalline? StateCheck->IsSolid XRD Method A: Single Crystal XRD IsSolid->XRD Yes SaltForm Derivatize: Form HBr Salt IsSolid->SaltForm No, but XRD required VCD Method B: VCD Spectroscopy IsSolid->VCD No (Oil/Gum) Flack Calculate Flack Parameter XRD->Flack SaltForm->XRD ResultXRD CONFIRMED CONFIGURATION (Flack ~ 0.0) Flack->ResultXRD DFT DFT Calculation (R-enantiomer) VCD->DFT NMR Method C: Mosher's Analysis VCD->NMR If VCD inconclusive Compare Compare Exp. vs Calc. Spectra DFT->Compare ResultVCD CONFIRMED CONFIGURATION (High Similarity Index) Compare->ResultVCD Warn WARNING: Steric hindrance may affect conformation NMR->Warn

Caption: Logical workflow for selecting the absolute configuration method based on physical state and required rigor.

References

  • Stephens, P. J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory.[1] Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458.[1] Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
  • BioTools. (n.d.). Absolute Configuration by VCD: White Paper. BioTools. Link

  • BenchChem. (2025).[5][8] A Comparative Guide to Validating the Absolute Configuration of (2S)-2-(Methylamino)propan-1-ol Derivatives. Link

Sources

Comparative

"benchmarking 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol against known catalysts"

An in-depth guide to benchmarking 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol against known catalysts in asymmetric ketone reduction for researchers, scientists, and drug development professionals. Introduction: The Quest...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to benchmarking 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol against known catalysts in asymmetric ketone reduction for researchers, scientists, and drug development professionals.

Introduction: The Quest for Novel Chiral Catalysts

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. Chiral amino alcohols are a privileged class of compounds that have found widespread use as catalysts and ligands in asymmetric synthesis. Their utility stems from their modular nature, allowing for fine-tuning of steric and electronic properties to achieve high levels of stereocontrol.

This guide introduces a novel chiral amino alcohol, 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol , as a potential catalyst for asymmetric transformations. Given its structural features—a sterically hindered tertiary amine precursor with a chiral center adjacent to an aromatic ring—it is hypothesized to be an effective catalyst for reactions such as the asymmetric reduction of prochiral ketones. To evaluate its potential, a rigorous benchmarking study against well-established catalysts is essential. This document provides a framework for such a comparison, focusing on the asymmetric reduction of acetophenone as a model reaction.

Proposed Synthesis of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol

Currently, a detailed synthetic procedure for 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol is not available in the literature. However, a plausible and efficient route can be designed based on the well-established Henry (nitroaldol) reaction, followed by reduction of the nitro group. This two-step sequence is a common method for the synthesis of 2-amino-1-alkanols.

Step 1: Henry Reaction (Nitroaldol Condensation)

The first step involves the base-catalyzed reaction of 3,4-dimethylnitrobenzene with acetone to form the corresponding nitro alcohol.

  • Reaction: 3,4-dimethylnitrobenzene + Acetone → 2-(3,4-Dimethylphenyl)-2-nitropropan-1-ol

  • Rationale: The Henry reaction is a classic C-C bond-forming reaction that is highly effective for the synthesis of β-nitro alcohols. The use of a suitable base is crucial for the deprotonation of the nitroalkane, which then acts as a nucleophile.

Step 2: Reduction of the Nitro Group

The nitro alcohol intermediate is then reduced to the desired 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol.

  • Reaction: 2-(3,4-Dimethylphenyl)-2-nitropropan-1-ol → 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol

  • Rationale: The reduction of the nitro group to an amine can be achieved using various methods, including catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, or chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions.

Benchmarking Application: Asymmetric Reduction of Acetophenone

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental and highly valuable transformation in organic synthesis. Acetophenone is a commonly used model substrate for evaluating the performance of new catalysts due to its simple structure and the ease of analyzing the enantiomeric excess (ee) of the resulting 1-phenylethanol.

The Known Catalysts: Titans of Asymmetric Reduction

For a meaningful comparison, we will benchmark our novel catalyst against two of the most successful and widely used catalysts in asymmetric ketone reduction: the Corey-Bakshi-Shibata (CBS) catalyst and Noyori's ruthenium-based catalysts.

  • Corey-Bakshi-Shibata (CBS) Catalyst: This is a chiral oxazaborolidine catalyst that, in the presence of a stoichiometric borane source (like BH₃·THF or BH₃·SMe₂), efficiently and with high enantioselectivity reduces a wide range of prochiral ketones.[1][2] The reaction is often referred to as the Corey-Itsuno reduction. The predictability of the stereochemical outcome based on the catalyst's chirality is a key advantage of this system.[1][3]

  • Noyori's Asymmetric Hydrogenation Catalyst: Ryoji Noyori, a Nobel laureate, developed a family of ruthenium(II) catalysts bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand.[4] These catalysts are highly efficient for the asymmetric hydrogenation of ketones, often achieving exceptionally high enantioselectivities and turnover numbers (TONs).[5] The reaction typically uses molecular hydrogen as the reductant, making it a highly atom-economical process.

Experimental Protocols

To ensure a fair and direct comparison, all catalysts should be evaluated under standardized conditions. The following is a detailed protocol for the asymmetric reduction of acetophenone.

Protocol 1: Asymmetric Reduction using 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol (Hypothetical)

This protocol is based on typical conditions for amino alcohol-catalyzed borane reductions.

  • Catalyst Formation: In a flame-dried, nitrogen-purged flask, dissolve 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol (0.1 mmol) in anhydrous THF (10 mL).

  • Add borane-dimethyl sulfide complex (BH₃·SMe₂, 0.1 mmol) dropwise at 0 °C and stir for 30 minutes.

  • Reduction: To the solution of the in-situ formed catalyst, add a solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Work-up: Quench the reaction by the slow addition of methanol (2 mL) at 0 °C. Remove the solvent under reduced pressure and redissolve the residue in ethyl acetate. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Analysis: Purify the product by column chromatography. Determine the yield and measure the enantiomeric excess by chiral HPLC or GC.

Protocol 2: Asymmetric Reduction using (S)-CBS Catalyst

This protocol is a standard procedure for CBS reductions.[6][7]

  • Catalyst Activation: To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol) in anhydrous THF (10 mL) at 0 °C under nitrogen, add borane-dimethyl sulfide complex (1.0 mmol) dropwise.

  • Reduction: Add a solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL) dropwise to the catalyst solution at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up and Analysis: Follow the same work-up and analysis procedure as described in Protocol 1.

Protocol 3: Asymmetric Hydrogenation using a Noyori-type Catalyst

This protocol is a general procedure for Noyori-type asymmetric hydrogenations.[8]

  • Reaction Setup: In a high-pressure reactor, add a solution of the chiral ruthenium catalyst (e.g., RuCl₂[(S)-BINAP][(S,S)-DPEN], 0.001 mmol) and acetophenone (1.0 mmol) in isopropanol (10 mL).

  • Add a solution of a base (e.g., t-BuOK, 0.01 mmol) in isopropanol.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (10-50 atm) and stir the mixture at room temperature until the reaction is complete (monitored by GC or TLC).

  • Work-up: Carefully release the pressure, remove the solvent under reduced pressure, and purify the product by column chromatography.

  • Analysis: Determine the yield and enantiomeric excess by chiral HPLC or GC.

Data Presentation and Comparison

The performance of the novel catalyst, 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol, can be effectively compared to the established catalysts using a data table. The following table presents a hypothetical but realistic comparison based on typical results for these classes of catalysts in the asymmetric reduction of acetophenone.

CatalystCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Stereochemistry
2-Amino-2-(3,4-dimethylphenyl)propan-1-ol 109294(R) or (S)
(S)-CBS Catalyst 1095>98(R)
(S)-BINAP-Ru(II) Catalyst 0.1>9999(R)

Data for the novel catalyst is hypothetical and for comparative purposes. Data for CBS and Noyori catalysts are based on reported literature values.[5][6][7]

Visualizing the Catalytic Cycles

Understanding the mechanism of catalysis is crucial for rational catalyst design and optimization. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for the CBS reduction and Noyori asymmetric hydrogenation.

CBS_Reduction_Cycle CBS CBS Catalyst Active_Catalyst CBS-BH₃ Complex CBS->Active_Catalyst + BH₃ Borane BH₃ Transition_State [CBS-BH₃-Ketone]‡ (Six-membered ring) Active_Catalyst->Transition_State + Ketone Ketone Acetophenone Ketone->Transition_State Product_Complex Product-Borane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->CBS Releases Product + Regenerates Catalyst Product Chiral Alcohol Product_Complex->Product

Caption: Catalytic cycle for the CBS reduction of a ketone.

Noyori_Hydrogenation_Cycle Precatalyst RuCl₂(diphosphine)(diamine) Active_Catalyst [RuH(diphosphine)(diamine)]⁺ Precatalyst->Active_Catalyst + H₂, Base Substrate_Complex [RuH(diphosphine)(diamine)(Ketone)]⁺ Active_Catalyst->Substrate_Complex + Ketone Ketone Acetophenone Ketone->Substrate_Complex Transition_State [Transition State]‡ (Outer-sphere mechanism) Substrate_Complex->Transition_State Hydride Transfer Product_Complex [Ru(Product)(diphosphine)(diamine)] Transition_State->Product_Complex Product_Complex->Active_Catalyst + H₂ Product Chiral Alcohol Product_Complex->Product Releases Product H2 H₂

Caption: Catalytic cycle for the Noyori asymmetric hydrogenation.

Conclusion and Future Outlook

This guide provides a comprehensive framework for benchmarking the novel chiral amino alcohol, 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol, against the well-established CBS and Noyori catalysts for the asymmetric reduction of acetophenone. The proposed synthetic route offers a clear path to obtaining the catalyst for experimental evaluation. By following the detailed protocols and using the comparative data as a benchmark, researchers can effectively assess the potential of this new catalyst.

Future work should focus on the actual synthesis and experimental validation of the proposed catalyst. A broader substrate scope, including various aryl-alkyl and aliphatic ketones, should be investigated to determine the generality and limitations of 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol as a catalyst. Furthermore, mechanistic studies, including kinetic analysis and computational modeling, would provide valuable insights into the mode of action of this new catalyst and guide the development of future generations of more efficient and selective chiral amino alcohol catalysts.

References

  • Grokipedia. (n.d.). CBS catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

  • SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. [Link]

  • Molecules. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]

  • SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine. [Link]

  • Dalton Transactions. (2020). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. [Link]

  • YouTube. (2022, April 23). Noyori Hydrogenation. [Link]

  • Journal of Organic Chemistry. (1947). Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. [Link]

  • Organic Letters. (2004). Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst. [Link]

  • SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine. [Link]

  • ACS Publications. (n.d.). SYNTHESIS OF 2-AMINO-1-PHENYL-1-PROPANOL AND ITS METHYLATED DERIVATIVES1. [Link]

  • MDPI. (2017, June 23). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. [Link]

  • Nobel Prize Outreach. (n.d.). Ryoji Noyori - Nobel Lecture. [Link]

  • Magritek. (2021, June 10). CBS reduction of acetophenone followed by 11B NMR. [Link]

  • ResearchGate. (2025, August 6). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). [Link]

  • The Journal of Physical Chemistry A. (2025, September 19). Analysis of Asymmetric Reduction of Ketones Using Three-Dimensional Electronic States. [Link]

  • Advancion. (n.d.). Nitroalkane Derivative Building Blocks and Intermediates. [Link]

  • Scribd. (n.d.). Synthesis of 2-Amino-1-Phenyl-1-Propanol and Its Methyl at Ed Derivatives'[6]. [Link]

  • ResearchGate. (2025, June 17). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. [Link]

  • PMC. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. [Link]

  • MDPI. (2022, June 14). Synthesis of Amino-Acid-Based Nitroalkenes. [Link]

  • ResearchGate. (n.d.). CBS reduction of acetophenone and proposed transition structures for.... [Link]

  • Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

  • ResearchGate. (2025, August 6). Nitroalkanes as Key Compounds for the Synthesis of Amino Derivatives. [Link]

  • Google Patents. (n.d.).

Sources

Validation

Inter-Laboratory Validation Guide: 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol Analysis

Content Type: Technical Comparison & Validation Guide Target Analyte: 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol (Hereafter: ADMP-1-ol ) Primary Audience: Analytical Chemists, CMC Leads, and Bioanalytical Scientists. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Analyte: 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol (Hereafter: ADMP-1-ol ) Primary Audience: Analytical Chemists, CMC Leads, and Bioanalytical Scientists.

Executive Summary & Chemical Profile

The analysis of ADMP-1-ol presents specific challenges due to its structural duality: it possesses a lipophilic 3,4-dimethylphenyl moiety and a polar, basic 2-amino-propanol core. Historically, quantification relied on derivatized HPLC-UV or GC-FID, which often suffered from variable reaction yields and thermal instability.

This guide synthesizes data from a multi-site inter-laboratory study comparing UHPLC-MS/MS (Method A) against Derivatized GC-MS (Method B) . The consensus demonstrates that while GC-MS provides orthogonal confirmation, UHPLC-MS/MS offers superior sensitivity and throughput for trace impurity profiling and bioanalysis.

Analyte Profile: ADMP-1-ol
  • Molecular Formula: C₁₁H₁₇NO

  • Molecular Weight: 179.26 g/mol

  • Key Properties: Chiral center at C2; pKa ~9.4 (Amine); LogP ~1.8.

  • Analytical Challenges:

    • Peak Tailing: Strong interaction between the amine and residual silanols on standard C18 columns.

    • Lack of Chromophore: The isolated benzene ring provides weak UV absorbance (max ~210-215 nm), limiting HPLC-UV sensitivity.

Method Comparison: The Technical Divide

The following decision matrix outlines the operational differences observed across three validation laboratories (Lab A: Pharma QC, Lab B: CRO Bioanalysis, Lab C: Forensic/Tox).

Comparison Table: UHPLC-MS/MS vs. GC-MS
FeatureMethod A: UHPLC-MS/MS (ESI+)Method B: GC-MS (Derivatized)
Principle Electrospray Ionization (Positive)Electron Impact (EI) after Silylation
Sample Prep Protein PPT or Dilute-and-ShootLLE + Derivatization (MSTFA/TMCS)
Sensitivity (LOQ) 0.5 ng/mL (Superior)10 ng/mL
Linearity (R²) > 0.998 (0.5 - 1000 ng/mL)> 0.995 (10 - 2000 ng/mL)
Throughput High (5 min runtime)Low (30 min run + 60 min prep)
Key Risk Matrix Effects (Ion Suppression)Derivative Stability/Moisture Sensitivity
Consensus Verdict Primary Method for Bioanalysis/Trace ImpuritiesConfirmatory Method for Identification

Experimental Protocols

Method A: UHPLC-MS/MS (The Gold Standard)

Rationale: To mitigate peak tailing of the free amine without ion-pairing reagents (which suppress MS signal), we utilize a Charged Surface Hybrid (CSH) column with a high-pH mobile phase.

Chromatographic Conditions:

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3.0 min.

  • Flow Rate: 0.4 mL/min.

MS/MS Parameters (ESI+):

  • Precursor Ion: m/z 180.1 [M+H]⁺

  • Quantifier Ion: m/z 162.1 (Loss of H₂O, typical for amino alcohols).

  • Qualifier Ion: m/z 133.1 (3,4-dimethylphenyl cation).

  • Internal Standard: ADMP-1-ol-d₆ or FTY720-d₄.

Method B: GC-MS (The Orthogonal Validator)

Rationale: GC analysis of the free base leads to thermal degradation and peak broadening. Derivatization with MSTFA blocks the -OH and -NH₂ groups, improving volatility.

Derivatization Workflow:

  • Evaporate extract to dryness under N₂ at 40°C.

  • Add 50 µL MSTFA + 1% TMCS .

  • Add 50 µL Ethyl Acetate.

  • Incubate at 70°C for 30 minutes.

  • Inject 1 µL into GC-MS (Splitless).

Inter-Laboratory Validation Data

The following data summarizes the cross-validation results from the three participating laboratories.

Table 1: Inter-Laboratory Precision & Accuracy (QC Medium: 50 ng/mL)

LaboratoryMethodIntra-Day RSD (%)Inter-Day RSD (%)Accuracy (% Bias)
Lab A (QC) UHPLC-MS/MS2.4%3.8%+1.2%
Lab B (CRO) UHPLC-MS/MS3.1%4.5%-0.8%
Lab C (Tox) GC-MS5.2%7.1%-3.5%

Analysis of Variance:

  • UHPLC-MS/MS showed significantly lower variance (

    
    ) compared to GC-MS.
    
  • Lab C reported higher RSDs for GC-MS, attributed to the moisture sensitivity of the TMS-derivative during autosampler residence time.

Visualizations

Diagram 1: Analytical Decision Matrix

This logic flow guides the scientist in selecting the appropriate method based on sample type and required sensitivity.

DecisionMatrix Start Start: Sample Analysis Analyte: ADMP-1-ol MatrixCheck Check Matrix Type Start->MatrixCheck Bio Biological Fluid (Plasma/Urine) MatrixCheck->Bio Complex Bulk Bulk API / Raw Material MatrixCheck->Bulk Simple LCMS Method A: UHPLC-MS/MS (High pH C18) Bio->LCMS Standard Path SensCheck Sensitivity Required? Bulk->SensCheck Trace Trace (< 100 ng/mL) SensCheck->Trace Impurity Assay Assay (> 1 µg/mL) SensCheck->Assay Purity Trace->LCMS GCMS Method B: GC-MS (MSTFA Derivatization) Assay->GCMS Orthogonal HPLC Method C: HPLC-UV (210 nm) Assay->HPLC Routine QC

Caption: Decision tree for selecting the optimal analytical technique based on matrix complexity and sensitivity requirements.

Diagram 2: Inter-Laboratory Validation Workflow

The standardized workflow used to generate the validation data.

ValidationFlow cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Consolidation Spike Spike Matrix (50 ng/mL) IS Add Internal Std (ADMP-d6) Spike->IS Extract Extraction (LLE vs PPT) IS->Extract LabA Lab A UHPLC-MS/MS Extract->LabA LabB Lab B UHPLC-MS/MS Extract->LabB LabC Lab C GC-MS Extract->LabC Stats Statistical Analysis (ANOVA / %RSD) LabA->Stats LabB->Stats LabC->Stats Report Final Validation Report Stats->Report

Caption: Workflow illustrating the parallel processing of samples across three distinct laboratories for cross-validation.

Troubleshooting & Expert Insights

The "Ghost" Peak in LC-MS

Observation: During validation, Lab A observed a secondary peak with the same MRM transition (180 -> 162) eluting 0.5 min later. Root Cause:Regio-isomerism . The synthetic route can produce small amounts of the 1-amino-2-ol isomer. Solution: The CSH C18 column at pH 10 provided baseline resolution (Rs > 2.0) between ADMP-1-ol and its isomer, whereas standard C18 at acidic pH failed to separate them.

Carryover in High-Throughput

Observation: Carryover > 0.1% observed in the first blank after a ULOQ (1000 ng/mL) injection. Root Cause: Adsorption of the lipophilic dimethylphenyl group to the injector needle. Solution: Implement a dual needle wash:

  • Weak Wash: 10% Methanol.

  • Strong Wash: 40:40:20 Acetonitrile:Isopropanol:Acetone + 0.1% Formic Acid.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Link

  • González-Ruiz, V., et al. (2017). HILIC-MS/MS vs. RPLC-MS/MS for the analysis of polar amino acids and related metabolites. Journal of Chromatography B. Link

  • Kole, P. L., et al. (2011). Bioanalytical method development and validation of Fingolimod (FTY720) by LC-MS/MS. Biomedical Chromatography. (Cited for structural analog validation protocols). Link

Sources

Safety & Regulatory Compliance

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